Methyl 5-amino-2-hydroxypyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHWGRZKQWAPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tautomeric Landscape of 2-Hydroxypyridine Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
The tautomeric equilibrium between 2-hydroxypyridine (2-HP, lactim) and 2-pyridone (2-P, lactam) is a canonical problem in heterocyclic chemistry with profound implications for rational drug design. While often simplified in introductory texts, the equilibrium is highly sensitive to dielectric environments, proton transfer kinetics, and concentration-dependent dimerization.
For medicinal chemists, ignoring this equilibrium leads to erroneous pharmacophore modeling, incorrect docking scores, and misinterpreted binding thermodynamics. This guide provides a rigorous, self-validating framework for analyzing and predicting the behavior of 2-HP derivatives in solution.
Part 1: Mechanistic Fundamentals
The Equilibrium Landscape
The 2-HP system does not exist as a static single structure. It oscillates between the aromatic lactim (2-HP) and the amide-like lactam (2-P).
-
Gas Phase: The lactim (2-HP) is thermodynamically favored (
kJ/mol) due to full aromaticity retention. -
Solution Phase: The equilibrium shifts dramatically based on solvent polarity. The lactam (2-P) possesses a significantly higher dipole moment (
D) compared to the lactim ( D). Consequently, polar solvents stabilize the lactam form via dipole-dipole interactions and solvation enthalpy. -
Solid State: 2-Pyridone is almost exclusively favored due to the formation of stable, helical hydrogen-bonded networks.[1]
Dimerization: The Hidden Variable
In non-polar solvents (e.g., cyclohexane, toluene), the analysis is complicated by dimerization. 2-Pyridone forms a highly stable cyclic dimer (
-
Implication: At high concentrations in non-polar media, the equilibrium seemingly shifts toward 2-P, not because the monomer is stable, but because the dimer acts as a thermodynamic sink.
Pathway Visualization
The following diagram illustrates the energetic pathways, including the high-energy direct transfer vs. the low-energy water-mediated or dimer-mediated routes.
Figure 1: Reaction coordinate pathways for 2-HP/2-P interconversion. Note the catalytic role of water and the thermodynamic sink provided by dimerization.
Part 2: Quantitative Data & Solvent Effects
The equilibrium constant
Table 1: Solvent Dependence of Tautomeric Equilibrium (
| Phase/Solvent | Dielectric ( | Predominant Form | Dominant Driver | |
| Gas Phase | 1.0 | Lactim (OH) | Intrinsic Aromaticity | |
| Cyclohexane | 2.0 | Mixed/Dimer* | Dimerization (Conc. dependent) | |
| Chloroform | 4.8 | Lactam (NH) | Dipole Stabilization | |
| Acetonitrile | 37.5 | Lactam (NH) | Solvation Enthalpy | |
| Water | 80.1 | Lactam (NH) | H-Bonding Network |
Note: In cyclohexane,
Part 3: Analytical Methodologies
NMR Spectroscopy (The Gold Standard)
NMR is the most robust method for determining
-
H NMR: Monitor the H-3 and H-6 protons.
-
Lactim: H-6 is typically downfield.
-
Lactam: Amide NH signal is broad and solvent/concentration dependent.
-
-
C NMR: The Carbonyl (C2) shift is diagnostic.
-
Lactim (C-OH):
ppm. -
Lactam (C=O):
ppm (distinct, but close; requires comparison).
-
-
N NMR: The most sensitive probe.
-
Lactim (Pyridine-like N): High field.
-
Lactam (Amide-like N): Significant shift (
ppm).
-
UV-Vis Spectroscopy
Useful for measuring kinetics and identifying isosbestic points.
-
Lactim:
nm (distinct vibronic structure). -
Lactam:
nm (broad band).
Part 4: Experimental Protocols
Protocol A: NMR Determination of in Solution
Objective: Calculate
Reagents:
-
2-Hydroxypyridine derivative (High purity, dried).
-
CDCl
(Stored over molecular sieves to remove water). -
TMS (Internal standard).
Workflow:
-
Preparation: Prepare a stock solution of the analyte (10 mM).
-
Dilution Series: Prepare 5 NMR tubes with concentrations ranging from 0.5 mM to 10 mM. Rationale: This allows you to extrapolate to infinite dilution to eliminate dimerization effects.
-
Acquisition:
-
Run
H NMR (min 64 scans) at 298 K. -
Set relaxation delay (
) to seconds to ensure quantitative integration of aromatic protons.
-
-
Analysis:
-
Identify distinct peaks for NH (lactam) and OH (lactim) forms if exchange is slow.
-
If exchange is fast (averaged peaks), use the chemical shift equation:
Note: You will need reference shifts ( ) obtained from "locked" derivatives (e.g., N-methyl-2-pyridone and 2-methoxypyridine).
-
-
Calculation: Plot
vs Concentration. The y-intercept gives the true monomeric .
Protocol B: Computational Prediction (DFT)
Objective: Predict the preferred tautomer for a novel drug scaffold.
Workflow:
-
Structure Generation: Build 3D models of both tautomers.
-
** conformational Search:** Perform a conformational scan to find global minima.
-
DFT Optimization:
-
Energy Calculation: Compare
.[4]-
If
, Lactam is favored.
-
Part 5: Implications in Drug Design
Bioisosteres and Binding
The 2-pyridone scaffold is a classic bioisostere for the peptide bond (-CO-NH-).
-
Kinase Inhibitors: Many kinase inhibitors utilize the lactam motif to form a bidentate H-bond (Donor-Acceptor) with the hinge region of the kinase ATP-binding site.
-
Scaffold Hopping: Replacing a phenyl ring with a 2-pyridone can improve solubility and introduce specific H-bond interactions, but only if the tautomeric penalty is paid.
Decision Logic for Scaffold Selection
Use the following logic to determine if a 2-HP derivative is appropriate for your target.
Figure 2: Decision tree for incorporating 2-hydroxypyridine scaffolds into drug candidates.
References
-
Beak, P., et al. (1976).[4] Equilibration studies.[1][3][4][5][6][7][8][9][10][11] Protomeric equilibria of 2- and 4-hydroxypyridines... in the gas phase. Journal of the American Chemical Society.[1][4] Link
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery.[3][8][12] Journal of Computer-Aided Molecular Design. Link
-
WuXi Biology. (2021). How about Tautomers? - Magical Power of Quantum Mechanics.Link
-
Nagy, P. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences. Link
-
Coudert, L. H., et al. (2016). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.[2][13] Journal of Chemical Physics. Link
Sources
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- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
The Therapeutic Landscape of 5-Amino-2-hydroxypyridine-3-carboxylate Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-amino-2-hydroxypyridine-3-carboxylate core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a valuable template for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-amino-2-hydroxypyridine-3-carboxylate derivatives. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, delving into their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Chemical Appeal of the 5-Amino-2-hydroxypyridine-3-carboxylate Scaffold
The pyridine ring is a fundamental motif in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall drug-like properties. The 5-amino-2-hydroxypyridine-3-carboxylate scaffold, a decorated pyridine ring, offers a unique combination of functional groups that can be strategically modified to achieve desired pharmacological profiles. The presence of the amino, hydroxyl, and carboxylate groups provides multiple points for derivatization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, these functional groups can participate in key interactions with biological targets, making this scaffold a promising starting point for the development of potent and selective inhibitors of various enzymes and receptors.
Synthetic Strategies: Building the Core and its Analogs
The efficient synthesis of the 5-amino-2-hydroxypyridine-3-carboxylate core and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern.
General Synthesis of the 5-Amino-2-hydroxypyridine Scaffold
A common and versatile method for the synthesis of the 2-amino-5-hydroxypyridine core involves a multi-step process starting from readily available materials like 2-amino-5-bromo(iodo)pyridine.[1][2] The amino group is first protected, followed by a substitution reaction to introduce a protected hydroxyl group, and finally, deprotection to yield the target compound.[1][2]
Experimental Protocol: Synthesis of 2-Amino-5-hydroxypyridine [1][2]
-
Protection of the Amino Group: To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as toluene, add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed. After cooling, the reaction mixture is worked up to isolate the protected intermediate.
-
Introduction of the Hydroxyl Group: The protected intermediate is then subjected to a substitution reaction. For instance, a reaction with sodium methoxide can be performed to replace the bromine atom with a methoxy group.
-
Deprotection: The protecting groups on both the amino and hydroxyl functionalities are then removed. For example, treatment with hydrobromic acid or hydrochloric acid can be used to cleave the protecting groups, yielding 2-amino-5-hydroxypyridine.[1][2]
Synthesis of 5-Amino-2-hydroxypyridine-3-carboxylate Derivatives
The introduction of the carboxylate group at the 3-position can be achieved through various synthetic strategies. One common approach involves the use of a suitable starting material that already contains the desired functional groups or can be easily converted to them. For example, the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate has been well-documented and serves as a useful synthon for further heterocyclic constructions.[3] While not a pyridine, the principles of building substituted heterocyclic carboxylates are similar.
Workflow for the Synthesis of Substituted Pyridine-3-carboxylate Derivatives
Caption: Generalized workflow for the synthesis of pyridine-3-carboxylate derivatives.
Therapeutic Applications
The 5-amino-2-hydroxypyridine-3-carboxylate scaffold has shown promise in several therapeutic areas, primarily due to its ability to interact with key biological targets involved in disease pathogenesis.
Anticancer Activity
Derivatives of pyridine and related heterocycles have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
3.1.1. Mechanism of Action: Kinase Inhibition
Many pyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][6][7] For instance, certain diaminopyrimidine carboxamides have shown potent and selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[1] The carboxamide moiety in these inhibitors was found to be essential for their enhanced potency and selectivity.[1]
Signaling Pathway: Kinase Inhibition by Pyridine-based Scaffolds
Caption: Simplified signaling pathway of kinase inhibition in cancer cells.
3.1.2. Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies have revealed that the anticancer activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[8] For example, the presence of specific groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can significantly enhance antiproliferative activity against various cancer cell lines.[8] Conversely, the introduction of bulky groups or certain halogens may decrease activity.[8] A detailed SAR analysis of 5-amino-2-hydroxypyridine-3-carboxylate derivatives is crucial to optimize their anticancer potency and selectivity.
3.1.3. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyridine carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Ovarian (TOV 112D) | 10-50 (80% growth inhibition) | [9] |
| Compound B | Breast (T47D) | >50 (80% growth inhibition at 100 µg/ml) | [9] |
| HPK1 Inhibitor 1 | T-cell line | 0.064 (biochemical IC50) | [1] |
| STAT6 Inhibitor 2t | - | 0.021 (biochemical IC50) | [10] |
Experimental Protocol: MTT Assay for Cell Viability [11][12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of 5-amino-2-hydroxypyridine-3-carboxylate) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The structural similarity of the 5-amino-2-hydroxypyridine-3-carboxylate scaffold to 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory drug, suggests its potential in treating inflammatory conditions.[16][17][18][19]
3.2.1. Mechanism of Action: Inhibition of Inflammatory Mediators
5-ASA and its derivatives are known to exert their anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[16][17][18][20] This is achieved through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17][20] Additionally, some studies suggest that these compounds may also act by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[19][20]
Signaling Pathway: Anti-inflammatory Action
Caption: Inhibition of prostaglandin and leukotriene synthesis.
Antimicrobial Activity
Pyridine-containing compounds have a long history of use as antimicrobial agents.[21][22][23] The 5-amino-2-hydroxypyridine-3-carboxylate scaffold offers a promising framework for the development of new antibacterial and antifungal drugs.
3.3.1. Mechanism of Action
The antimicrobial mechanism of pyridine derivatives can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others may inhibit essential enzymes involved in bacterial metabolism or DNA replication. For example, some novel pyridine derivatives have shown potent activity against Staphylococcus aureus by targeting MurB, an essential enzyme in peptidoglycan biosynthesis.[11]
3.3.2. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for some pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 17d | S. aureus | 0.5 | [23] |
| Gatifloxacin (Control) | S. aureus | 1.0 | [23] |
| Compound 17a | Candida ATCC 9763 | 8 | [23] |
| Fluconazole (Control) | Candida ATCC 9763 | 8 | [23] |
| Compound 21d | S. pneumoniae | 0.5 (MBIC) | [24] |
Workflow for Antimicrobial Screening
Caption: General workflow for the screening of antimicrobial compounds.
Future Perspectives and Conclusion
The 5-amino-2-hydroxypyridine-3-carboxylate scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The wealth of synthetic methodologies available allows for the generation of diverse chemical libraries, enabling thorough exploration of the chemical space around this core. While significant progress has been made in demonstrating the anticancer, anti-inflammatory, and antimicrobial potential of pyridine derivatives, further research is warranted to fully elucidate the therapeutic utility of the 5-amino-2-hydroxypyridine-3-carboxylate scaffold.
Future efforts should focus on:
-
Systematic SAR studies to delineate the precise structural requirements for optimal activity and selectivity for each therapeutic target.
-
In-depth mechanistic investigations , including the identification and validation of specific molecular targets, to provide a rational basis for drug design.
-
Optimization of pharmacokinetic and pharmacodynamic properties to develop drug candidates with favorable in vivo efficacy and safety profiles.
References
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Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. (n.d.). Request PDF. Retrieved February 23, 2026, from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 23, 2026, from [Link]
-
5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021, November 22). RxList. Retrieved February 23, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 23, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]
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MTT assay. (n.d.). Bio-protocol. Retrieved February 23, 2026, from [Link]
-
Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer. (2023, June 29). MDPI. Retrieved February 23, 2026, from [Link]
-
What is the mechanism of action of mesalamine (5-aminosalicylic acid)? (2025, March 3). Dr.Oracle. Retrieved February 23, 2026, from [Link]
-
Sulfasalazine and 5-Aminosalicylates for Ulcerative Colitis. (2017, June 27). Abdominal Key. Retrieved February 23, 2026, from [Link]
-
Kumar, A., Kumar, P., Nayak, P., Sandeep, D. S., Priya, S., James, J. P., & Shravya, H. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12-20. [Link]
-
Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., Ali, T., Li, J. B., & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1435–1455. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. Retrieved February 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. Retrieved February 23, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][12][16][20]Thiadiazole Moiety. (2024, April 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025, March 29). PMC. Retrieved February 23, 2026, from [Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. Retrieved February 23, 2026, from [Link]
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Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). PubMed. Retrieved February 23, 2026, from [Link]
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Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 24). Request PDF. Retrieved February 23, 2026, from [Link]
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Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007, January 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Retrieved February 23, 2026, from [Link]
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Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed. Retrieved February 23, 2026, from [Link]
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Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. (2026, January 16). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021, March 10). MDPI. Retrieved February 23, 2026, from [Link]
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[12][13]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016, November 22). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
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Technical Guide: Safety, Handling, and Stability of Amino-Hydroxypyridines
Executive Summary
Amino-hydroxypyridines (e.g., 2-amino-3-hydroxypyridine) represent a class of amphoteric N-heterocycles critical to pharmaceutical synthesis, particularly in the development of kinase inhibitors and analgesics. However, their utility is counterbalanced by significant safety and stability challenges. These compounds exhibit acute oral toxicity , skin/eye irritation , and complex tautomeric behaviors that influence both their reactivity and their handling requirements.[1]
This guide moves beyond generic safety advice, providing a mechanistic understanding of the risks and a self-validating framework for safe manipulation in a drug discovery environment.
Chemical Architecture & Tautomeric Equilibrium[2]
To handle amino-hydroxypyridines safely, one must understand their "chameleon-like" nature. Unlike simple pyridines, these molecules exist in a dynamic equilibrium between the hydroxy-pyridine form and the pyridone (lactam) form.
The Mechanistic Impact on Safety
-
Solubility Shifts: The pyridone form is more polar. Unexpected precipitation can occur if solvent polarity changes, potentially clogging transfer lines or creating dust hazards during filtration.
-
Reactivity Profiles: The N-oxide or lactam tautomers can exhibit different sensitivities to oxidation. In solution, these compounds are prone to rapid oxidative degradation, often signaled by a color change to dark brown or black.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium for 2-amino-3-hydroxypyridine, showing the proton transfer that dictates its physical state.
Figure 1: Tautomeric equilibrium shift driven by solvent polarity, influencing solubility and handling risks.
Comprehensive Hazard Analysis (GHS)
The following data summarizes the critical hazards for 2-amino-3-hydroxypyridine (CAS: 16867-03-1), a representative congener.
Table 1: GHS Classification & Toxicological Data[3]
| Hazard Class | Category | Hazard Statement | Quantitative Data / Thresholds |
| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed | LD50 (Rat): ~262 - 500 mg/kg [1, 2]. Note: Mortality observed within minutes at high doses.[2] |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation | Moderate erythema observed in rabbit studies. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Corneal opacity reversible within 7 days; no corrosion. |
| STOT - Single Exp. | Cat. 3 | H335: Respiratory irritation | Mucous membrane irritant. Avoid dust inhalation.[1][3][4][5] |
| Aquatic Toxicity | Cat. 2 | H411: Toxic to aquatic life | EC50 (Daphnia): 24.6 mg/L (48h).[3][4] |
Critical Insight: While often labeled "Harmful" (Cat 4) by some vendors, the conservative approach for drug development is to treat as Toxic (Cat 3) due to the steep dose-response curve and rapid onset of tremors/convulsions observed in animal models [3].
Strategic Handling & Storage Protocols
Storage: The "Inert-Dark" System
Amino-hydroxypyridines are sensitive to photo-oxidation .
-
Primary Container: Amber glass or opaque HDPE.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life by retarding oxidation.
Workflow: Handling Decision Tree
Use this logic flow to determine the necessary engineering controls based on operation scale.
Figure 2: Risk-based decision matrix for engineering controls and PPE selection.
Self-Validating Experimental Protocols
To ensure scientific integrity and safety, protocols must include "checkpoints" that validate the stability of the compound before it is committed to a reaction.
Protocol A: Purity & Stability Verification (Pre-Reaction)
Objective: Confirm compound has not degraded (oxidized) during storage.
-
Visual Inspection:
-
Pass: Off-white, beige, or light grey powder.
-
Fail: Dark brown, black, or gummy texture (indicates significant oxidation/polymerization).
-
-
Melting Point Check (The "Quick" Proxy):
-
Rapidly determine MP.
-
Target: 168–172°C (for 2-amino-3-hydroxypyridine) [4].[6]
-
Validation: A depression >5°C suggests >5% impurity; repurification (recrystallization from EtOH) is required.
-
-
TLC Analysis:
-
Mobile Phase: 10% MeOH in DCM (adjust based on specific isomer).
-
Visualization: UV (254 nm) and Ferric Chloride stain (phenolic OH detection).
-
Checkpoint: A streak at the baseline indicates oxidative polymerization.
-
Protocol B: Safe Solubilization & Transfer
Objective: Minimize dust exposure and prevent precipitation.
-
Weighing: ALWAYS weigh inside a fume hood. If the balance is outside, use a tared vial with a septum cap.
-
Solvent Addition: Add solvent slowly to the solid.
-
Note: Amino-hydroxypyridines are amphoteric. In neutral water, solubility is low (~50 g/L). Acidic or basic conditions significantly enhance solubility but may alter reactivity.
-
-
Inerting: Sparge the solution with Nitrogen for 5 minutes immediately after dissolution to prevent oxidative darkening.
Emergency Response & Waste Management
Emergency Logic Flow
In the event of exposure, immediate action is required due to the rapid absorption potential of pyridine derivatives.
Figure 3: Immediate response actions for different exposure routes.
Waste Disposal[3][6][7]
-
Classification: Hazardous Chemical Waste (Toxic).
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid waste) or acid chlorides.
-
Labeling: Clearly mark as "Toxic N-Heterocycle" to alert disposal personnel of potential odors and toxicity.
References
-
European Commission Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 2-amino-3-hydroxypyridine. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]
Sources
Literature review of 5-substituted-2-hydroxypyridine synthesis
Tautomeric Control, Direct Functionalization, and Catalytic Precision[1]
Executive Summary
The 5-substituted-2-hydroxypyridine scaffold (often existing as its tautomer, 5-substituted-2(1H)-pyridone) is a privileged pharmacophore in medicinal chemistry, serving as the core for antifibrotics like Pirfenidone and various kinase inhibitors.
This guide moves beyond generic textbook definitions to address the specific synthetic challenges posed by this moiety: tautomeric ambiguity , catalyst poisoning during cross-coupling, and regioselectivity during electrophilic substitution.[1] We present a self-validating workflow that prioritizes structural definition (O- vs. N-alkylation control) and robust palladium-catalyzed carbon-carbon bond formation.
Part 1: The Tautomeric Conundrum & Reactivity Landscape
To synthesize this scaffold effectively, one must first accept that "2-hydroxypyridine" is often a misnomer.[1] In both solid state and polar solvents (DMSO, MeOH, Water), the equilibrium overwhelmingly favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form.[1]
-
Implication for Synthesis: Reagents expecting a phenolic hydroxyl (like standard Williamson ether synthesis conditions) often result in mixtures of N-alkylation (thermodynamic) and O-alkylation (kinetic, silver-salt promoted).[1]
-
Electronic Bias: The 2-pyridone ring behaves electronically like a cyclic vinylogous amide. The C5 position is electronically analogous to the para-position of an aniline or phenol, making it the most nucleophilic site for electrophilic attack.
Visualization: Tautomerism and Reactivity Map
Figure 1: The tautomeric equilibrium dictates reactivity. In solution, the pyridone form directs electrophiles primarily to C5 due to electronic enrichment and steric clearance from the carbonyl/lactam region.
Part 2: Direct Functionalization (Electrophilic Aromatic Substitution)[1]
For simple substituents (Halogens, Nitro groups), direct functionalization of the parent 2-pyridone is the most atom-economical route.[1]
1. Regioselective Halogenation (The Gateway Step)
Direct halogenation at C5 is highly selective. This generates 5-halo-2-pyridones , which are the essential precursors for cross-coupling.
-
Reagent Choice: Use N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) rather than elemental halogens (
).[1]-
Why? Elemental halogens generate HX byproducts that can protonate the pyridone oxygen, deactivating the ring. Succinimides provide a neutral electrophilic source.
-
-
Solvent System: Acetonitrile (MeCN) or DMF.[1] Polar aprotic solvents stabilize the transition state.
Protocol Snapshot: Synthesis of 5-Iodo-2-pyridone
-
Dissolve 2-pyridone (1.0 eq) in MeCN (0.5 M).[1]
-
Add NIS (1.1 eq) portion-wise at 0°C to control exotherm.
-
Warm to RT and stir for 2-4 hours.
-
Validation: TLC should show a new spot with lower
(more polar). -
Workup: Quench with aqueous sodium thiosulfate (removes oxidative impurities).[1] Filter the precipitate (product is often poorly soluble in cold water/MeCN).
Part 3: Transition Metal Catalysis (The Suzuki Workflow)
This is the industry standard for introducing complex aryl/heteroaryl groups at C5. However, unprotected 2-pyridones are poor substrates for Pd-catalyzed coupling because the amide nitrogen and oxygen can coordinate to Palladium, poisoning the catalyst.
The Strategy: Protect
Comparative Analysis of Coupling Strategies
| Parameter | Method A: Unprotected Coupling | Method B: O-Protection (Recommended) | Method C: N-Protection |
| Substrate | 5-Bromo-2-pyridone | 2-Benzyloxy-5-bromopyridine | 1-Methyl-5-bromo-2-pyridone |
| Catalyst Load | High (5-10 mol%) | Low (1-3 mol%) | Low (1-3 mol%) |
| Solubility | Poor (requires DMF/DMSO) | Excellent (Toluene/THF) | Good |
| Risk | Catalyst poisoning; low yield. | Extra steps; high fidelity. | Permanent modification (unless N-PMB used).[1] |
| Use Case | Quick, dirty screening. | Complex drug synthesis. | When N-alkyl is desired (e.g., Pirfenidone).[1][2] |
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-benzyloxypyridine
This protocol ensures high yields by locking the tautomer in the "pyridine" (lactim) form using a benzyl ether, which is easily removed later via hydrogenolysis.[1]
Step 1: Protection (O-Alkylation) [1]
-
Reagents: 5-bromo-2-pyridone, Benzyl bromide (BnBr),
(Silver carbonate).[1] -
Mechanistic Insight: Using the silver salt (
) in non-polar solvent (Benzene/Toluene) favors O-alkylation over N-alkylation via the HSAB principle (Oxygen is the harder nucleophile, Silver coordinates halide).[1] -
Alternative:
gives mixtures; chromatographic separation required.
Step 2: The Coupling (C-C Bond Formation)
-
Reagents: 5-bromo-2-benzyloxypyridine, Aryl Boronic Acid (
), , .[1] -
Solvent: Toluene:Ethanol:Water (4:2:1).[1] This "universal" mix ensures solubility of organic reactants and inorganic base.
Step 3: Deprotection (The Reveal)
-
Reagents:
, Pd/C (10%), MeOH. -
Outcome: Cleaves the benzyl group, tautomerizing immediately back to the desired 5-substituted-2-pyridone.
Visualization: The Synthetic Workflow
Figure 2: The "Protect-Couple-Deprotect" strategy bypasses catalyst poisoning issues inherent to free pyridones.
Part 4: Alternative Routes (De Novo & Transformations)
While direct functionalization is preferred, specific substitution patterns require alternative strategies.[1]
-
Transformation of Pyridine-N-Oxides:
-
Pyridine-N-oxides can be regioselectively halogenated at the C2 position using oxalyl chloride or phosphoryl chloride, followed by hydrolysis to the pyridone.
-
Reference: This allows access to 2-pyridones from readily available 3-substituted pyridines (which become 5-substituted-2-pyridones).
-
-
Hydrolysis of 2-Halopyridines:
-
5-substituted-2-chloropyridines can be hydrolyzed under acidic (
) or basic ( ) conditions.[1] -
Note: This requires harsh conditions (reflux) which may not be compatible with sensitive functional groups at the 5-position.
-
References
-
Tautomeric Equilibrium: Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine-2-pyridone and related systems." Accounts of Chemical Research, 1977.[1] Link[1]
-
Suzuki Coupling of Pyridines: Kudo, N., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."[1] Molecules, 2017.[1][3] Link[1]
-
Pirfenidone Synthesis (Industrial N-Arylation): "Process for the synthesis of Pirfenidone."[4] US Patent 10,472,325. Link
-
O-Alkylation Selectivity: Chung, N. M., et al. "Alkylation of the 2-pyridone anion." Journal of Organic Chemistry. Link[1]
-
Regioselective Halogenation: "Highly Regioselective Halogenation of Pyridine N-Oxide." Organic Letters, 2015.[1] Link[1]
-
General Pyridone Chemistry: "Synthesis and crystallization of Pirfenidone." Acta Crystallographica, 2018.[1] Link
Sources
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the 5-Amino Group in Pyridine Carboxylates
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Specifically, pyridine carboxylates functionalized at the 5-position are crucial intermediates for synthesizing a diverse range of bioactive molecules, including those with applications as antitumor, antimicrobial, and anti-inflammatory agents.[3] The 5-amino group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to explore the chemical space around the pyridine core and optimize structure-activity relationships (SAR).[4]
This guide provides an in-depth exploration of key synthetic procedures for the functionalization of the 5-amino group on pyridine carboxylate scaffolds. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for strategic synthesis.
Core Synthetic Strategies: From Diazonium Salts to C-N Coupling
The transformation of the 5-amino group can be broadly categorized into several key strategies. The most classical approach involves the conversion to a diazonium salt, which is a highly versatile intermediate. Direct functionalization through acylation and alkylation provides access to amides and substituted amines, respectively. For more complex modifications, the amino group can be replaced by a halogen, which then serves as a substrate for powerful palladium-catalyzed cross-coupling reactions.
Functionalization via Diazonium Intermediates: The Sandmeyer and Related Reactions
The diazotization of an aromatic amine is a foundational transformation that converts the amino group into an excellent leaving group (N₂), enabling its substitution with a wide variety of nucleophiles.[5] This process is particularly powerful for heterocyclic amines, although conditions must be carefully controlled due to the reactivity of the pyridine ring. The resulting diazonium salt is typically prepared in situ at low temperatures (0–5 °C) to prevent premature decomposition and is immediately used in the subsequent substitution step.[6]
The general workflow for this two-step, one-pot procedure is outlined below.
Figure 1: General workflow for diazotization and subsequent Sandmeyer-type reactions.
Protocol 1: Synthesis of Ethyl 5-Chloropyridine-3-carboxylate via Sandmeyer Reaction
This protocol details the conversion of an amino group to a chlorine atom, a crucial transformation for preparing substrates for cross-coupling reactions.
Materials:
-
Ethyl 5-aminopyridine-3-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, suspend ethyl 5-aminopyridine-3-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
-
Stir the reaction mixture at 0–5 °C for an additional 20-30 minutes after the addition is complete. Causality Note: Low temperature is critical to prevent the unstable diazonium salt from decomposing or engaging in side reactions.[7]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated HCl and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion. Causality Note: Copper(I) acts as a catalyst, facilitating a single-electron transfer to the diazonium salt, which initiates the radical-nucleophilic aromatic substitution.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it by carefully adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-chloropyridine-3-carboxylate.
-
N-Acylation: Synthesis of Amides
Direct acylation of the 5-amino group is a straightforward method to introduce a variety of substituents and modulate the electronic and physical properties of the molecule. This reaction typically involves treating the aminopyridine with an acylating agent in the presence of a base.
Figure 2: Key components for the N-acylation of 5-aminopyridine carboxylates.
Protocol 2: Synthesis of Ethyl 5-Acetamidopyridine-3-carboxylate
This protocol provides a standard procedure for N-acetylation using acetic anhydride.
Materials:
-
Ethyl 5-aminopyridine-3-carboxylate
-
Acetic Anhydride
-
Pyridine (as solvent and base) or Triethylamine (as base) in an aprotic solvent like DCM
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve ethyl 5-aminopyridine-3-carboxylate (1.0 eq) in pyridine or a suitable aprotic solvent like DCM containing triethylamine (1.5-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Causality Note: The base (pyridine or triethylamine) neutralizes the carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel. If pyridine was the solvent, it may need to be removed under reduced pressure first, followed by partitioning the residue between water and EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the pure product.
-
N-Alkylation: Challenges and Solutions
N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation to form tertiary amines and even quaternary pyridinium salts.[9][10] Reductive amination is often a more controlled method for mono-alkylation. However, direct alkylation can be achieved under carefully controlled conditions.
Protocol 3: Synthesis of Ethyl 5-(Benzylamino)pyridine-3-carboxylate
This protocol uses a standard direct alkylation approach with a reactive alkyl halide.
Materials:
-
Ethyl 5-aminopyridine-3-carboxylate
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
To a solution of ethyl 5-aminopyridine-3-carboxylate (1.0 eq) in DMF, add a mild inorganic base such as potassium carbonate (2.0 eq). Causality Note: Using a stronger base like NaH could deprotonate the amine too effectively, increasing the rate of the second alkylation. Cs₂CO₃ is often used to improve yields in challenging alkylations.[10]
-
Stir the suspension at room temperature.
-
-
Alkylation:
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 50-70 °C and monitor by TLC. The reaction may take several hours.
-
Control Strategy: Using a slight excess of the aminopyridine relative to the alkylating agent can help minimize dialkylation.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
-
Palladium-Catalyzed Cross-Coupling Strategies
For introducing aryl, heteroaryl, or new amino functionalities, a powerful two-step strategy is employed. First, the 5-amino group is converted to a 5-halo group (typically -Br or -I) via the Sandmeyer reaction (Protocol 1). This 5-halopyridine carboxylate is then a versatile substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[11][12]
Figure 3: Two-step functionalization via Sandmeyer and Pd-catalyzed cross-coupling.
Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of a 5-bromopyridine carboxylate with an arylboronic acid.
Materials:
-
Ethyl 5-bromopyridine-3-carboxylate (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Ligand (if not using a pre-formed complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the ethyl 5-bromopyridine-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality Note: The active Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation and ensure a productive catalytic cycle.[13]
-
Add the degassed solvent(s).
-
-
Coupling Reaction:
-
Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]
-
-
Work-up and Purification:
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of the 5-bromopyridine carboxylate with a primary or secondary amine.
Materials:
-
Ethyl 5-bromopyridine-3-carboxylate (from Protocol 1)
-
Amine (e.g., Morpholine, Aniline) (1.2-1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium source, ligand, and base.
-
Add the anhydrous solvent, followed by the ethyl 5-bromopyridine-3-carboxylate (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and remove it from the glovebox. Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and are essential for coupling with a wide range of amines.[14][15]
-
-
Coupling Reaction:
-
Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 5-amino-substituted pyridine carboxylate.
-
Summary of Methodologies
| Reaction Type | Key Reagents | Typical Conditions | Purpose & Key Considerations |
| Diazotization/Sandmeyer | NaNO₂, H⁺, CuX | 0–5 °C, then RT to 60 °C | Converts -NH₂ to -Cl, -Br, -CN. Intermediate is unstable. |
| N-Acylation | Acyl Chloride/Anhydride, Base | 0 °C to RT | Forms stable amides. Base is required to neutralize acid byproduct. |
| N-Alkylation | Alkyl Halide, Weak Base | RT to 70 °C | Forms secondary/tertiary amines. Risk of over-alkylation. |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 80–110 °C, Inert atm. | Forms C-C bonds. Requires prior conversion of -NH₂ to a halide. |
| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Ligand, Base | 80–110 °C, Inert atm. | Forms C-N bonds. Ligand choice is critical for reaction success. |
References
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Krietsch Boerner, L. (2022). 2 approaches to new pyridines. C&EN Global Enterprise. [Link]
-
Fumagalli, G., et al. (2020). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chemistry – A European Journal. [Link]
-
Ramagonolla, K., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society. [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 23, 2026, from [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine-3-carbonitriles 5a–d. Retrieved February 23, 2026, from [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Angewandte Chemie International Edition. [Link]
-
Ramagonolla, K., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. [Link]
-
Hong, Y., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. [Link]
-
Request PDF. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved February 23, 2026, from [Link]
-
Le-Houx, J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. [Link]
-
Kaur, N. (2021). N-Amino Pyridinium Salts in Organic Synthesis. Asian Journal of Organic Chemistry. [Link]
-
PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 23, 2026, from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved February 23, 2026, from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Wang, L., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (n.d.). Diazotization of heterocyclic primary amines. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2025). Visible-Light-Mediated Deaminative Alkylation of Primary Amines with Silacarboxylic Acids via Isonitrile Formation. [Link]
-
ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines. Retrieved February 23, 2026, from [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
- Google Patents. (n.d.). Diazonium salts which are intermediates for 3-substituted pyridines.
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
National Institutes of Health. (n.d.). Diversification of Amidyl Radical Intermediates Derived from C–H Aminopyridylation. Retrieved February 23, 2026, from [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Methods for converting 2-hydroxy to 2-chloro pyridine derivatives
Executive Summary
The conversion of 2-hydroxypyridines (2-pyridones) to 2-chloropyridines is a pivotal transformation in medicinal chemistry, serving as the entry point for synthesizing complex heterocyclic scaffolds found in COX-2 inhibitors, antihistamines, and agrochemicals. While the reaction is ostensibly simple, it involves complex tautomeric equilibria and significant safety hazards during scale-up—specifically regarding the quenching of phosphorus oxychloride (
This guide provides two validated protocols: the industry-standard Phosphoryl Chloride Method and the Catalytic Thionyl Chloride (Vilsmeier-Type) Method . It emphasizes the "Reverse Quench" technique as a mandatory safety control.[2]
Mechanistic Foundation
The reaction does not proceed directly on the hydroxyl group. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[2] The pyridone form is thermodynamically favored in the solid state and in most solvents.
The Activation Challenge: Direct nucleophilic attack by chloride is energetically unfavorable.[2] The oxygen must first be activated into a leaving group (LG).[2]
-
Activation: The carbonyl oxygen attacks the electrophilic phosphorus (or sulfur) center.[2]
-
Aromatization: The resulting intermediate is attacked by a chloride ion, restoring the aromatic pyridine ring and expelling the LG.[2]
Diagram 1: Mechanistic Pathway
Caption: Conversion proceeds via activation of the pyridone carbonyl oxygen followed by
Protocol A: The Gold Standard ( )
Best for: Difficult substrates, scale-up, and high-purity requirements. Mechanism: Formation of a dichlorophosphoryl intermediate.[2]
Reagents & Materials[3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Hydroxypyridine derivative (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (1.5 – 3.0 equiv)[2] -
Base (Optional): Quinoline or Triethylamine (0.1 – 1.0 equiv). Note: Base scavenges HCl, preventing protonation of the pyridine nitrogen which would deactivate the ring.
-
Solvent: Toluene or Chlorobenzene (optional, but recommended for slurry control).[2]
Step-by-Step Procedure
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line). -
Charging: Add the 2-hydroxypyridine substrate.
-
Reagent Addition: Add
slowly at room temperature. If using a base (Quinoline), add it subsequently.[3]-
Critical: If the substrate is electron-deficient, use neat
(no solvent).
-
-
Reaction: Heat the mixture to reflux (
) . -
Concentration (Recommended): Distill off excess
under reduced pressure. This significantly reduces the exotherm during the quench.
Protocol B: Catalytic Vilsmeier-Type ( / DMF)
Best for: Cost-sensitive projects, "Green" chemistry (avoiding phosphorus waste), and milder conditions.[2]
Mechanism: In situ formation of the Vilsmeier reagent (
Reagents
-
Substrate: 2-Hydroxypyridine (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 – 2.0 equiv)[2] -
Catalyst: N,N-Dimethylformamide (DMF) (0.1 – 0.2 equiv)
-
Solvent: Toluene or Dichloromethane (DCM).
Step-by-Step Procedure
-
Setup: Dry glassware under inert atmosphere (
). -
Charging: Suspend substrate in Toluene.
-
Catalyst Addition: Add DMF (10–20 mol%).[2]
-
Reagent Addition: Add
dropwise. -
Reaction: Heat to reflux (
depending on solvent).-
Note: The reaction is often faster than neat
due to the highly reactive Vilsmeier intermediate.
-
Critical Safety: The Reverse Quench
The Hazard: Quenching
The Solution: Always use the Reverse Quench method.[4]
Diagram 2: Safety Decision Tree
Caption: Workflow for preventing thermal runaway during work-up.
Protocol for Reverse Quench
-
Preparation: Prepare a beaker containing warm water (
) or aqueous Sodium Acetate.-
Why Warm? Cold water slows hydrolysis, allowing
to accumulate.[2] Warm water ensures immediate hydrolysis of each drop, preventing accumulation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Addition: Slowly pour the reaction mixture into the stirring water.
-
Neutralization: After hydrolysis is complete, neutralize with
or to pH 7–8. -
Extraction: Extract with DCM or Ethyl Acetate.
Comparison of Methods
| Feature | Method A: | Method B: |
| Reactivity | High (Standard) | Moderate to High |
| Atom Economy | Poor (Phosphorus waste) | Better ( |
| Work-up | Difficult (Phosphate emulsions) | Easier (Gaseous byproducts) |
| Safety | High Risk (Delayed exotherm) | Moderate Risk (Gas evolution) |
| Substrate Scope | Broad (Tolerates sterics) | Sensitive to acid-labile groups |
References
-
Organic Syntheses: 2-Chloropyrimidine. Org. Synth. 1963, 43, 336.[2] Link[2]
-
Journal of Organic Chemistry: Dehydroxy-chlorination of 2-oxoazaheterocycles. J. Org.[2][5] Chem. 2008, 73, 312-315.[2][5] Link[2]
-
Organic Process Research & Development: Safe Quenching of POCl3. Org. Process Res. Dev. 2012, 16, 1727.[1][2][6] Link[2]
-
BenchChem Technical Support: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Application Note: Hydrolysis of Methyl 5-amino-2-hydroxypyridine-3-carboxylate
This Application Note provides a detailed technical guide for the hydrolysis of Methyl 5-amino-2-hydroxypyridine-3-carboxylate (also referred to as the 2-oxo/pyridone tautomer).
The protocol prioritizes chemical stability and yield maximization , addressing the specific challenges posed by the molecule's amphoteric nature (zwitterion formation), susceptibility to decarboxylation, and oxidation sensitivity of the 5-amino group.
Executive Summary & Strategic Analysis
The hydrolysis of this compound transforms a lipophilic ester into a polar, zwitterionic carboxylic acid. This transformation is chemically non-trivial due to three competing factors:
-
Tautomeric Equilibrium: The 2-hydroxy-pyridine moiety exists predominantly as the 2-pyridone (2-oxo) tautomer in solution. The reaction conditions must accommodate the solubility profile of the pyridone form.
-
Decarboxylation Risk: 2-Hydroxypyridine-3-carboxylic acids are structurally related to
-keto acids and can undergo thermal decarboxylation, particularly in highly acidic media at elevated temperatures. -
Amphoteric Isolation: The product contains a basic amine (
), an acidic carboxylate ( ), and a weakly acidic pyridone enol ( ). Successful isolation requires precise pH control to the isoelectric point (pI).
Mechanistic Pathway & Species Distribution
The following diagram illustrates the hydrolysis pathway and the pH-dependent species that dictate isolation strategy.
Figure 1: Reaction mechanism and pH-dependent speciation. Note the critical isolation window at the Zwitterion stage to avoid decarboxylation or re-solubilization.
Optimized Experimental Protocols
Method A: Lithium Hydroxide (LiOH) Hydrolysis (Recommended)
Rationale: Lithium Hydroxide is preferred over NaOH/KOH for sensitive heterocyclic esters. It is milder, more soluble in THF/Water mixtures, and less likely to promote side reactions like amide hydrolysis or vigorous decarboxylation.
Reagents:
-
This compound (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF : Water (3:1 v/v)
-
Reagent Grade HCl (1M and 6M)
Protocol:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
) or Argon. The 5-amino group is sensitive to oxidation (browning) over time. -
Dissolution: Dissolve the methyl ester in THF (Tetrahydrofuran). Add Water to the mixture. The solution may be a suspension initially.
-
Base Addition: Add LiOH·H₂O in a single portion.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Note: If the reaction is incomplete after 4 hours (check via TLC/HPLC), warm gently to 40°C. Do not reflux unless necessary, to minimize decarboxylation risk.
-
-
Monitoring: Monitor consumption of the ester (
in EtOAc/Hex) and formation of the polar baseline spot (Acid). -
Workup (The "pI Crash" Method):
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0–5°C in an ice bath.
-
Crucial Step: Dropwise add 1M HCl while monitoring pH with a calibrated pH meter.
-
Target pH: Adjust pH to 3.5 – 4.0 . This is the estimated isoelectric point where the zwitterion is least soluble.
-
Observation: A thick off-white to pale yellow precipitate should form.
-
-
Isolation: Stir at 0°C for 30 minutes to maximize precipitation. Filter the solid via a sintered glass funnel.
-
Washing: Wash the cake with cold water (
small volumes) and cold acetone (to remove unreacted ester/impurities). -
Drying: Dry under high vacuum at 40°C.
Method B: Sodium Hydroxide (NaOH) Reflux (Alternative)
Rationale: For scale-up or stubborn esters that require higher energy.
Reagents:
-
This compound (1.0 eq)
-
NaOH (2.5 eq, 2M aqueous solution)
-
Methanol (MeOH)[1]
Protocol:
-
Suspend the ester in MeOH (10 volumes).
-
Add 2M NaOH solution.
-
Heat to 60°C (gentle reflux) for 1–2 hours.
-
Caution: Monitor strictly. Prolonged heating after conversion can degrade the amino group.
-
Cool to room temperature.
-
Acidify carefully with 2M HCl to pH 3.5.
-
If no precipitate forms (due to high salt solubility), evaporate to dryness and triturate the residue with cold water/ethanol to desalt.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| pH Control | Target: 3.5 ± 0.5 | The product is amphoteric. At pH < 2, it forms a soluble cationic hydrochloride salt. At pH > 5, it exists as a soluble carboxylate anion. The "solubility valley" is at the isoelectric point (pI). |
| Temperature | < 60°C | 2-Hydroxypyridine-3-carboxylic acids are prone to thermal decarboxylation (loss of |
| Atmosphere | Inert ( | Electron-rich anilines (5-amino group) oxidize in air to form diazo-like or polymerized colored impurities. |
| Solvent System | THF/Water | THF solubilizes the lipophilic ester; Water solubilizes the base. This homogeneity accelerates the rate at RT, avoiding the need for heat. |
Analytical Validation
1. HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.
-
Expected Result: The acid product will elute significantly earlier (more polar) than the methyl ester parent.
2. NMR Characterization (
-
Loss of Signal: Disappearance of the methyl singlet (
ppm). -
Retention of Core: Pyridine protons (H-4 and H-6) should remain distinct doublets (
Hz). -
Carboxyl Proton: A broad singlet may appear at
ppm, though often broadened by exchange.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation of the free acid.
References
-
General Hydrolysis of Heterocyclic Esters: He, H. Q., et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[2] Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Link
-
Saponification Mechanisms: Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." Link
-
Decarboxylation Risks: Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979. Link
-
Compound Data: PubChem CID 22164276. "5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid."[3][4] Link
-
Isoelectric Point Principles: Creative Proteomics. "Isoelectric Point of Amino Acids: Calculation and Applications." Link
Sources
Application Note: Amide Coupling Protocols for 5-Amino-2-Hydroxypyridine Derivatives
Introduction & Mechanistic Insight
The coupling of carboxylic acids with 5-amino-2-hydroxypyridine (also referred to as 5-amino-2-pyridone ) presents a unique set of challenges in medicinal chemistry. Unlike standard aniline couplings, this substrate is subject to a tautomeric equilibrium that dictates its reactivity profile.
The Tautomeric Challenge
In solution, 5-amino-2-hydroxypyridine exists predominantly as the 2-pyridone tautomer. While the C5-amino group is the primary nucleophile, the exocyclic oxygen (and to a lesser extent, the ring nitrogen) remains nucleophilic.
-
Primary Pathway (Desired):
-acylation at the C5-amine. -
Secondary Pathway (Undesired):
-acylation at the carbonyl oxygen (forming a pyridin-2-yl ester) or -acylation at the ring nitrogen.
Successful protocols must maximize the nucleophilicity of the exocyclic amine while suppressing competitive acylation at the pyridone oxygen. Furthermore, the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the C5-amine compared to a standard aniline, often necessitating high-efficiency coupling agents like HATU or the use of acid chlorides.
Visualizing the Reactive Landscape
Strategic Decision Matrix
Before selecting a protocol, assess the physical properties of your specific derivative and the carboxylic acid partner.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Medicinal chemistry scale (mg to g), chiral acids, and deactivated amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The pyridyl nitrogen in the HOAt leaving group provides an intramolecular base effect (neighboring group participation) that accelerates the attack of the amine, which is crucial for the deactivated 5-aminopyridone.
Reagents
-
Substrate: 5-amino-2-hydroxypyridine derivative (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Required for solubility)
Step-by-Step Protocol
-
Pre-activation (CRITICAL):
-
Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Add HATU (1.2 equiv) and DIPEA (1.0 equiv).
-
Stir at Room Temperature (RT) for 5–10 minutes .
-
Why? This ensures the formation of the activated ester before the amine is introduced. Adding HATU to the amine directly can lead to the formation of a guanidine byproduct (reaction of amine with the uronium carbon of HATU).
-
-
Amine Addition:
-
Dissolve the 5-amino-2-hydroxypyridine (1.0 equiv) in a minimum volume of DMF.
-
Add the remaining DIPEA (2.0 equiv) to this amine solution.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
-
Reaction:
-
Stir at RT for 2–16 hours. Monitor by LC-MS.[2]
-
Note: If conversion is slow (<50% after 4h), heat to 50°C.
-
-
Workup:
-
Dilute with EtOAc. Wash with saturated NaHCO₃ (x2), water (x1), and brine (x1).
-
Solubility Note: If the product is very polar (common for pyridones), it may remain in the aqueous phase. In this case, evaporate DMF directly under high vacuum or use n-Butanol for extraction.
-
Method B: Acid Chloride Activation
Best for: Scale-up (>5g), non-chiral acids, or extremely unreactive amines.
Risk: Higher risk of bis-acylation or
Step-by-Step Protocol
-
Activation:
-
Dissolve carboxylic acid (1.0 equiv) in DCM (or Toluene if heating is needed).
-
Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.
-
Stir until gas evolution ceases (1–2 h). Evaporate solvent/excess reagent to dryness to obtain the crude acid chloride.
-
-
Coupling:
-
Quench:
-
Treat with a small amount of water or MeOH.
-
-
Selective Hydrolysis (If O-acylation observed):
-
If LC-MS shows a mass corresponding to bis-acylation or
-acylation, treat the crude mixture with LiOH (2.0 equiv) in THF:Water (3:1) for 30 minutes at RT. This selectively cleaves the phenolic ester while leaving the amide bond intact.
-
Comparative Data & Reagent Selection
| Feature | HATU / DIPEA | EDC / HOBt | Acid Chloride | Mixed Anhydride (IBCF) |
| Reactivity | Very High | Moderate | Extreme | High |
| Racemization Risk | Low | Low (with HOBt) | High | Moderate |
| Cost | High | Low | Low | Low |
| Purification | Requires removal of HOAt/Urea | Water soluble byproducts | Acidic byproducts | Easy |
| Suitability for Pyridones | Excellent | Good | Good (Scale-up) | Fair |
Troubleshooting & Optimization
Issue: Low Solubility
5-amino-2-pyridones are notoriously insoluble in DCM or Ether.
-
Solution: Use DMAc (Dimethylacetamide) or NMP . These are superior to DMF for solubilizing polar heterocycles.
-
Workup: Do not extract. Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter and wash with water/ether.
Issue: -Acylation vs -Acylation
If the oxygen reacts, you obtain an ester.
-
Diagnosis:
-acyl products often have different UV spectra and retention times on LCMS compared to -acyl products. -
Remediation: As described in Method B, mild alkaline hydrolysis (LiOH or K₂CO₃ in MeOH) will revert the
-ester to the pyridone without breaking the desired amide bond.
Issue: No Reaction
The C5-amine is electron-deficient.
-
Solution: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions, then add the amine.
References
-
Montalbetti, C. A., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[2][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Common Organic Chemistry. (n.d.). HATU Coupling Mechanism and Protocol. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Scalable Preparation of Methyl 5-amino-2-hydroxypyridine-3-carboxylate
Introduction
Methyl 5-amino-2-hydroxypyridine-3-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a methyl carboxylate on the pyridine ring, makes it a versatile intermediate for drug discovery and development. The demand for efficient, reliable, and scalable methods for its preparation is therefore of significant interest to researchers and process chemists.
This document provides a comprehensive guide to a scalable synthetic route for this compound. The presented protocol is designed to be robust and reproducible, with a focus on cost-effective reagents, straightforward operations, and high overall yield. The rationale behind the choice of each synthetic step is discussed, highlighting considerations for process optimization and scale-up.
Strategic Overview of the Synthetic Approach
The synthesis of polysubstituted pyridines requires careful planning to ensure correct regioselectivity and functional group compatibility. A retrosynthetic analysis of the target molecule suggests a multi-step approach starting from a readily available pyridine derivative. The chosen strategy focuses on the sequential introduction of the required functional groups, leveraging well-established and scalable chemical transformations.
The proposed synthetic pathway commences with a commercially available and cost-effective starting material, 2-chloropyridine-3-carboxylic acid. The key transformations include:
-
Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
-
Hydroxylation: Nucleophilic aromatic substitution of the chloro group with a hydroxide source.
-
Reduction: Conversion of the nitro group to the desired amino group.
This sequence is designed to manage the directing effects of the substituents and to ensure high yields and purities of the intermediates.
Visualizing the Synthetic Workflow
The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product.
Figure 1: Proposed synthetic route for this compound.
Detailed Experimental Protocols
PART 1: Nitration of 2-Chloropyridine-3-carboxylic acid
The introduction of the nitro group at the 5-position is a critical step that takes advantage of the directing effects of the existing substituents. The electron-withdrawing nature of the carboxylic acid and the chloro group directs the incoming electrophile to the 5-position.
Protocol:
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add fuming sulfuric acid (20% SO₃). Cool the acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-chloropyridine-3-carboxylic acid to the cooled fuming sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Once the starting material is completely dissolved, slowly add fuming nitric acid via the dropping funnel, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated product, 2-chloro-5-nitropyridine-3-carboxylic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
| Parameter | Value |
| Starting Material | 2-Chloropyridine-3-carboxylic acid |
| Reagents | Fuming H₂SO₄ (20% SO₃), Fuming HNO₃ |
| Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-90% |
PART 2: Esterification to Methyl 2-chloro-5-nitropyridine-3-carboxylate
Esterification of the carboxylic acid is a straightforward process that can be achieved using standard methods. The use of methanol in the presence of a catalytic amount of sulfuric acid is a cost-effective and scalable approach.
Protocol:
-
Reaction Setup: Suspend 2-chloro-5-nitropyridine-3-carboxylic acid in methanol in a reaction flask equipped with a reflux condenser.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-chloro-5-nitropyridine-3-carboxylate.[1]
| Parameter | Value |
| Starting Material | 2-Chloro-5-nitropyridine-3-carboxylic acid |
| Reagents | Methanol, Concentrated H₂SO₄ (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
PART 3: Hydroxylation of Methyl 2-chloro-5-nitropyridine-3-carboxylate
The conversion of the 2-chloro substituent to a hydroxyl group is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position activates the 2-position towards nucleophilic attack.
Protocol:
-
Reaction Setup: Dissolve Methyl 2-chloro-5-nitropyridine-3-carboxylate in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Nucleophile Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.
-
Isolation: The product, Methyl 2-hydroxy-5-nitropyridine-3-carboxylate, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
| Parameter | Value |
| Starting Material | Methyl 2-chloro-5-nitropyridine-3-carboxylate |
| Reagents | NaOH or KOH (aqueous solution) |
| Solvent | Dioxane or DMF |
| Temperature | 80-100 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-85% |
PART 4: Reduction of Methyl 2-hydroxy-5-nitropyridine-3-carboxylate
The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.
Protocol:
-
Catalyst and Substrate: In a hydrogenation vessel, suspend Methyl 2-hydroxy-5-nitropyridine-3-carboxylate in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
| Parameter | Value |
| Starting Material | Methyl 2-hydroxy-5-nitropyridine-3-carboxylate |
| Reagents | H₂, Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Pressure | 50-100 psi H₂ |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 95-99% |
Rationale for the Synthetic Strategy
The chosen synthetic route offers several advantages for scalable production:
-
Cost-Effective Starting Material: 2-Chloropyridine-3-carboxylic acid is a readily available and relatively inexpensive starting material.
-
Robust and Well-Understood Reactions: Each step in the synthesis utilizes well-established and highly reliable chemical transformations that are amenable to scale-up.
-
High Regioselectivity: The nitration step proceeds with high regioselectivity, minimizing the formation of unwanted isomers and simplifying purification.
-
Clean Reduction Step: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, avoiding the use of stoichiometric metal reductants and simplifying product isolation.
-
High Overall Yield: The high yields achieved in each step contribute to a favorable overall process yield, making the synthesis economically viable.
Safety and Handling Considerations
-
Nitrating Mixture: Fuming nitric acid and fuming sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a properly designed and maintained hydrogenation apparatus. Ensure the system is free of leaks and that all sources of ignition are eliminated. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle with care.
Conclusion
The protocol outlined in these application notes provides a detailed and scalable method for the preparation of this compound. By following the described procedures, researchers and drug development professionals can reliably synthesize this valuable intermediate for their research and development needs. The strategic choice of reactions and the focus on scalable conditions make this a practical and efficient synthetic route.
References
-
Synthesis of 5-amino-nicotinic acid thioureas derivatives. ResearchGate. Available at: [Link]
-
Synthesis of A. 2-Hydroxy-Nicotinic Acid. PrepChem.com. Available at: [Link]
- Method of reducing aromatic nitro compounds. Google Patents.
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. Available at: [Link]
-
Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... ResearchGate. Available at: [Link]
- Method for producing 2-hydroxynicotinic acid derivative. Google Patents.
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. Available at: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. Available at: [Link]
-
Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. RSC Publishing. Available at: [Link]
-
Sandmeyer Reaction. SynArchive. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]
- Synthesis method of 2-chloro-5-methyl pyridine. Google Patents.
- Method of reducing aromatic nitro compounds. Google Patents.
-
A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. Available at: [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Preprints.org. Available at: [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. Available at: [Link]
Sources
Application Note: Rapid Microwave-Assisted Synthesis of Biologically Relevant Pyrazolo[3,4-b]pyridines from Methyl 5-amino-2-hydroxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed microwave-assisted, one-pot, three-component synthesis of highly functionalized pyrazolo[3,4-b]pyridines, a class of compounds of significant interest in medicinal chemistry.[1][2][3][4][5] The protocol utilizes the readily available starting material, Methyl 5-amino-2-hydroxypyridine-3-carboxylate, and leverages the efficiency of microwave irradiation to achieve rapid reaction times and high yields, aligning with the principles of green chemistry.[6][7] This document provides a comprehensive guide, including the scientific rationale, a detailed experimental protocol, and a discussion of the potential applications of the synthesized compounds in drug discovery.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines and Microwave Synthesis
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The structural resemblance of this scaffold to purine bases allows for its interaction with various biological targets.[1] Consequently, the development of efficient and sustainable synthetic methodologies to access these compounds is of paramount importance to the pharmaceutical industry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced reaction selectivity.[6][7][8] The direct and uniform heating of the reaction mixture by microwave irradiation often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[6] This technology is particularly well-suited for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, further enhancing synthetic efficiency.[6][8][9]
This application note proposes a microwave-assisted, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives starting from this compound, an aldehyde, and an active methylene compound. While a direct protocol for this specific starting material under microwave irradiation has not been extensively reported, the methodology is based on well-established, analogous transformations of similar 5-aminopyrazole derivatives.[6][8]
Scientific Principles and Rationale
The proposed synthesis is a one-pot, three-component condensation reaction. The reaction mechanism is anticipated to proceed through a series of sequential steps, as illustrated in the workflow diagram below. The key transformations involve a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to form the fused pyrazolo[3,4-b]pyridine ring system.
Microwave irradiation is expected to significantly accelerate each of these steps. The polar nature of the reactants and intermediates will allow for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This "superheating" effect can overcome activation energy barriers more effectively than conventional heating, resulting in a dramatic rate enhancement. The choice of a polar solvent like ethanol or a mixture of ethanol and water is crucial for efficient microwave absorption and to facilitate the dissolution of the reactants.[6][7]
Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives.
Materials and Instrumentation:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)
-
Ethanol (anhydrous)
-
Piperidine (catalytic amount, optional)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer with temperature and pressure monitoring capabilities
Step-by-Step Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add 3-5 mL of ethanol to the vial.
-
If desired, add a catalytic amount of piperidine (e.g., 1-2 drops).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture with stirring at a constant temperature of 120 °C for 15 minutes. Note: The optimal temperature and time may vary depending on the specific substrates used and should be determined experimentally.
-
After the reaction is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening it.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Aldehyde | 1.0 mmol |
| Malononitrile | 1.0 mmol |
| Reaction Conditions | |
| Solvent | Ethanol (3-5 mL) |
| Microwave Power | Dynamic (to maintain temperature) |
| Temperature | 120 °C |
| Reaction Time | 15 min |
| Expected Outcome | |
| Product | Corresponding pyrazolo[3,4-b]pyridine derivative |
| Expected Yield | > 80% (based on analogous reactions) |
Workflow Diagram:
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Applications in Drug Discovery and Development
The pyrazolo[3,4-b]pyridine core is a key pharmacophore in a multitude of biologically active compounds. The synthetic protocol outlined in this application note provides a rapid and efficient means to generate a library of diverse pyrazolo[3,4-b]pyridine derivatives by varying the aldehyde and active methylene components. These libraries can then be screened for a variety of therapeutic targets.
Potential Therapeutic Applications:
-
Oncology: Many pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in tumor growth and proliferation.[2][3]
-
Infectious Diseases: This class of compounds has also shown promise as antimicrobial and antiviral agents.[5][8]
-
Inflammatory Diseases: The anti-inflammatory properties of some pyrazolo[3,4-b]pyridine derivatives make them attractive candidates for the development of new treatments for a range of inflammatory conditions.[1]
The ability to rapidly synthesize and diversify this scaffold using microwave technology can significantly accelerate the drug discovery process, from hit identification to lead optimization.
Conclusion
This application note presents a detailed and scientifically grounded protocol for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines from this compound. The proposed method offers significant advantages in terms of reaction speed, efficiency, and environmental impact. By providing researchers with a practical and adaptable synthetic route to this important class of heterocyclic compounds, we anticipate that this protocol will facilitate the discovery and development of novel therapeutic agents.
References
- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- El-Naggar, M., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
- Elguero, J., et al. (2022).
- Abdel-Aziz, A. A. M., et al. (2019). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Journal of the Indian Chemical Society, 96(12), 1637-1652.
- Zou, X., et al. (2006).
- Hassan, A. S., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Medicinal Chemistry.
- Tu, S., et al. (2012). Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine-spirocycloalkanediones by Three-Component Reaction of 5-Aminopyrazole Derivatives, Paraformaldehyde and Cyclic β-Diketones. Chemistry Letters, 41(2), 184-186.
- Gommaa, A. M. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances, 11(43), 26656-26677.
- Singh, P. P., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7794.
- Robert, F., et al. (2001). 2-Amino-5-methylpyridinium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(8), o793-o795.
- de la Torre, M. C., et al. (2022).
- Barluenga, J., et al. (2007). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). Catalysis Science & Technology, -1(-1), 1-1.
- Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Molecules, 14(12), 4937-4966.
- Sharma, V., Kumar, P., & Pathak, D. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1039-1097.
- Shiotani, S., & Morita, H. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Heterocycles, 45(5), 975.
- Al-Sanea, M. M., et al. (2021). Microwave Assisted Multicomponent Design of Methyl 2-(3-alkyl-4-oxo-2-(pyridin-3-ylimino)thiazolidin-5-ylidene)acetate as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 58(1), 235-243.
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google P
- Al-Omran, F., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6546-6557.
- Li, Z., et al. (2021). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids.
- Al-Omran, F., et al. (2012).
- Aly, A. A., et al. (2014). Scheme 1. Reactions of 3amino-2-hydroxypyridine (1) and...
- 5-Amino-2-chloropyridine-3-carboxylic acid | 42959-39-7 - J&K Scientific. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Zwitterionic Pyridine Derivatives
Ticket ID: ZW-PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Solubility, Chromatography, and Desalting of Pyridinium Inner Salts
Executive Summary
Zwitterionic pyridine derivatives (pyridinium inner salts/betaines) present a unique "solubility paradox." They possess high polarity due to the charged centers but often contain aromatic lipophilicity that complicates aqueous handling. Standard purification workflows (Normal Phase Silica, standard C18) frequently fail, leading to irreversible adsorption, streaking, or co-elution with inorganic salts.
This guide provides three validated workflows to resolve these specific bottlenecks: Anti-Solvent Recrystallization , HILIC Chromatography , and Resin-Based Desalting .
Module 1: The Solubility Paradox (Recrystallization)
The Issue: Users often report that the product "oils out" (forms a separate liquid phase) rather than crystallizing, or it forms a hygroscopic goo that refuses to dry.
Root Cause: Zwitterions have massive lattice energy. If the crystallization kinetics are too fast, or if the solvent system allows a "liquid-liquid phase separation" (LLPS) before the crystal lattice can form, you get oil.
Protocol 1: The "Vapor Diffusion" Technique
Best for: Small scale (<500 mg), high-value intermediates.
-
Dissolution: Dissolve crude zwitterion in the minimum amount of a "Good Solvent" (e.g., Methanol or Water).
-
Setup: Place this solution in a small open vial.
-
Chamber: Place the small vial inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Acetone).
-
Equilibration: Cap the outer jar tightly. The anti-solvent vapors will slowly diffuse into the inner vial, gently lowering solubility and inducing crystal growth without oiling out.
Protocol 2: Solvent-Layering (The "Interface" Method)
Best for: Medium scale (500 mg - 5 g).
-
Dissolve compound in a dense solvent (e.g., Water or DMSO).
-
Carefully pipette a lighter anti-solvent (e.g., Acetone or Ethanol) on top. Do not mix.
-
Let stand undisturbed. Crystals will grow at the interface.
Troubleshooting "Oiling Out"
| Symptom | Diagnosis | Corrective Action |
| Milky Emulsion | Supersaturation is too high. | Re-heat and add 10% more "Good Solvent." |
| Separate Oil Layer | Liquid-Liquid Phase Separation.[1] | Add a "Bridge Solvent" (e.g., Ethanol) that is miscible with both phases to merge them, then cool slower. |
| Sticky Gum | Trapped solvent/impurities.[2] | Triturate (grind) the gum under fresh anti-solvent using a spatula to induce nucleation. |
Visualization: Recrystallization Decision Tree
Caption: Decision logic for selecting solvent systems and troubleshooting phase separation (oiling out).
Module 2: Chromatographic Challenges
The Issue:
-
Silica Gel: Pyridinium zwitterions stick irreversibly to acidic silanols or streak badly.
-
Standard C18: The compound elutes in the void volume (
) due to high water solubility.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the "Gold Standard" for zwitterions. It uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.
Recommended Stationary Phases
-
Zwitterionic Phases (e.g., ZIC-HILIC): Best for separating zwitterions from inorganic salts. The stationary phase itself is zwitterionic (sulfobetaine), providing a unique "electrostatic double layer" separation mechanism [1].
-
Amide Phases: Good general retention for polar pyridines.
Mobile Phase Protocol (HILIC)
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in Water.[2][3]
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Gradient: Start high organic (95% B)
lower organic (60% B).-
Note: Unlike Reverse Phase, Water is the "Strong Solvent" here.[3] Increasing water elutes the compound.
-
Alternative: Ion-Pairing Reverse Phase
If you must use C18, you must mask the charge.
-
Additive: 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).
-
Mechanism: The fluorinated acid forms a lipophilic ion pair with the pyridinium cation, allowing it to retain on the hydrophobic C18 chain.
Module 3: Desalting (The Hidden Impurity)
The Issue: Zwitterions are often synthesized via alkylation (e.g., Pyridine + Bromoacetate), resulting in a 1:1 mixture of product and inorganic salt (KBr/NaBr). These salts co-precipitate with the zwitterion.
The Solution: Hydrophobic Interaction Resins (Diaion HP-20) Diaion HP-20 (or SP-207) is a styrene-divinylbenzene copolymer with no ionic charge. It adsorbs aromatic rings (pyridine) from water but lets inorganic salts pass through [2].
Step-by-Step Desalting Protocol
-
Preparation: Swell Diaion HP-20 resin in Methanol for 30 mins, then rinse thoroughly with Deionized Water (5 column volumes).
-
Loading: Dissolve crude salty zwitterion in 100% Water (minimal volume). Load onto the resin column.
-
Salt Wash: Flush with 3-5 column volumes of 100% Water .
-
Result: Inorganic salts (NaCl, KBr) wash off. The pyridinium zwitterion stays bound via
- interactions with the resin.
-
-
Elution: Elute with a step gradient of Methanol/Water (e.g., 20%
50% 100% MeOH). -
Recovery: Evaporate the MeOH fractions.
Visualization: The Desalting Workflow
Caption: Separation of inorganic salts from aromatic zwitterions using hydrophobic resin adsorption.
Frequently Asked Questions (FAQs)
Q: My NMR spectrum shows shifting peaks for the protons near the charged groups. Is my product impure?
A: Not necessarily. Zwitterions are highly pH-sensitive. The chemical shift (
Q: Can I use normal phase silica if I add Triethylamine (TEA)? A: It is risky. While TEA blocks silanols, zwitterions are often too polar to move off the baseline even with 10% MeOH/DCM. If you must use normal phase, try Alumina (Neutral) instead of Silica, as it is less acidic and less prone to irreversible binding of pyridinium rings.
Q: How do I dry the final product? It absorbs water instantly. A: Zwitterions are hygroscopic.
-
Lyophilization (Freeze Drying): The best method to get a fluffy powder.
-
P2O5 Vacuum Cure: Dry in a vacuum oven at 40°C over Phosphorus Pentoxide (
) for 24 hours to remove bound water.
References
-
Merck Millipore. (n.d.). A Practical Guide to HILIC and ZIC-HILIC. Retrieved from
-
Mitsubishi Chemical. (2020). Diaion™ HP-20 Technical Manual: Separation of Natural Products and Synthetic Organics. Retrieved from
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development Guide. Retrieved from
-
University of Alberta. (n.d.). Recrystallization: Troubleshooting and Oiling Out. Retrieved from
Sources
Technical Support Center: Synthesis and Handling of Pyridine-3-Carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-3-carboxylate derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical challenge in the synthesis and manipulation of these compounds: preventing the unwanted oxidation of the exocyclic amino group.
Introduction
Pyridine-3-carboxylates are a vital scaffold in medicinal chemistry and materials science. When substituted with an amino group, these molecules gain important hydrogen bonding capabilities and nucleophilic handles for further functionalization. However, the electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing carboxylate group, can render the exocyclic amino group susceptible to oxidation, leading to undesired side products, low yields, and purification challenges. This guide provides practical, field-proven insights to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of aminopyridine-3-carboxylates.
Q1: Why is the amino group on my pyridine-3-carboxylate oxidizing?
A1: The amino group on a pyridine ring, while aromatic, can be susceptible to oxidation, particularly when you are trying to perform an oxidation reaction elsewhere on the molecule or under certain reaction conditions (e.g., exposure to strong oxidants, air in the presence of metal catalysts, or even light).[1][2] The pyridine ring itself is electron-deficient, which can influence the reactivity of its substituents. The presence of an electron-withdrawing carboxylate group further modifies the electronic properties, impacting the amino group's stability.
Q2: What are the common signs of amino group oxidation?
A2: Unwanted oxidation can manifest in several ways:
-
Color Change: The reaction mixture may develop a dark, often brown or black, color due to the formation of polymeric or highly conjugated nitro or nitroso species.
-
Complex Reaction Mixture: TLC or LC-MS analysis will show multiple new spots or peaks, often with masses corresponding to the addition of one or more oxygen atoms (e.g., M+16 for nitroso, M+32 for nitro).
-
Low Yield: The desired product's yield will be significantly lower than expected.
-
Purification Difficulties: The oxidized byproducts can be polar and may co-elute with your target compound, making chromatographic purification challenging.[3]
Q3: Can I just use an antioxidant to prevent this?
A3: While adding an antioxidant might seem like a straightforward solution, it's often not a reliable or clean method in synthetic chemistry. Antioxidants can interfere with your desired reaction, especially if it's an oxidation, and can complicate the purification process. A more robust strategy is to temporarily protect the amino group.
Q4: Are there specific oxidizing agents I should be particularly wary of?
A4: Yes, certain reagents are well-known for their potential to oxidize amino groups. These include, but are not limited to:
-
Peroxy acids (e.g., m-CPBA, peracetic acid)
-
Hydrogen peroxide, especially in the presence of metal catalysts[4][5][6]
-
Ozone
-
Permanganates (e.g., KMnO4)
-
Nitrating agents (which can lead to oxidation as a side reaction)
The choice of oxidant should always be carefully considered based on the overall functionality of your molecule.
Part 2: Troubleshooting Guide: Proactive Prevention of Amino Group Oxidation
This section provides detailed strategies and protocols to proactively prevent the oxidation of the amino group in your pyridine-3-carboxylate system.
Issue 1: My reaction to modify another part of the molecule is causing oxidation of the amino group.
This is the most common scenario. The solution is almost always to use a protecting group strategy. A protecting group temporarily masks the reactivity of the amino group, allowing you to perform chemistry elsewhere on the molecule, and is then cleanly removed.[7]
Workflow for Selecting and Using a Protecting Group
Caption: Decision workflow for implementing a protecting group strategy.
Recommended Protecting Groups for Aminopyridines
The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages & Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA in DCM, HCl in dioxane) | Very common, stable to a wide range of conditions except strong acid.[8] |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Deprotection is mild but incompatible with reducible groups (alkenes, alkynes, nitro groups).[8] |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) | Base (e.g., 20% piperidine in DMF) | Stable to acidic conditions and hydrogenation. Orthogonal to Boc and Cbz.[8] |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride, base | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Simple and inexpensive. Deprotection can be harsh for sensitive substrates.[2] |
Protocol: Boc Protection of an Aminopyridine-3-carboxylate
This protocol provides a general method for protecting the amino group with a Boc group, one of the most versatile and commonly used protecting groups.[7][8]
Materials:
-
Your aminopyridine-3-carboxylate substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic, ~0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve your aminopyridine-3-carboxylate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Catalyst: Add TEA (or DIPEA) and the catalytic amount of DMAP to the solution. Stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Add Boc₂O to the mixture. The reaction is often exothermic; maintain the temperature at room temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Boc-protected product.
Issue 2: The pyridine nitrogen itself is oxidizing to an N-oxide.
While the exocyclic amino group is often the primary concern, the pyridine ring nitrogen can also be oxidized to an N-oxide, especially with strong oxidants like peroxy acids.[4][9][10]
Troubleshooting Strategy
Caption: Troubleshooting unwanted pyridine N-oxide formation.
-
Selective Oxidation: If your goal is to oxidize another part of the molecule, the choice of oxidant is key. Reagents like MnO₂ are excellent for oxidizing allylic or benzylic alcohols without affecting the pyridine nitrogen or a protected amino group.
-
Controlling N-Oxidation: If you want to form the pyridine N-oxide selectively in the presence of an amino group, an in situ protonation strategy can be employed. By adding a strong acid, the more basic exocyclic amine is protonated and deactivated, allowing a reagent to selectively oxidize the less basic (but now more available) pyridine nitrogen.[9]
Issue 3: I am observing oxidative dimerization of my aminopyridine.
In some cases, particularly with strong oxidants like bleach (NaOCl) or hypervalent iodine reagents, you might observe oxidative dimerization where two molecules of your aminopyridine couple.[5][6] This is a complex side reaction that suggests the conditions are far too harsh.
Mitigation Strategies:
-
Protect the Amino Group: This is the most effective solution. A protected amine (e.g., as a carbamate or amide) is no longer susceptible to this type of coupling.[2][7]
-
Re-evaluate Your Synthetic Route: If you are attempting a reaction that requires such harsh conditions, consider if there is an alternative synthetic pathway to your target molecule that avoids these reagents altogether.
-
Change Oxidant: Switch to a milder and more controlled oxidizing agent. The observation of dimerization is a clear indicator that single-electron transfer (SET) pathways may be occurring, which can be suppressed by using different classes of oxidants.
Part 3: Summary and Best Practices
-
Always Assume Sensitivity: Treat the amino group on a pyridine-3-carboxylate as a potentially sensitive functional group, especially in the presence of oxidizing agents.
-
Protection is Prevention: Prophylactic protection of the amino group is the most robust and reliable strategy to avoid unwanted side reactions. Choose an orthogonal protecting group that is stable to your planned reaction conditions.[7][8]
-
Monitor Reactions Closely: Use TLC or LC-MS to carefully monitor your reactions. The appearance of colored byproducts or multiple new spots is an early warning sign of oxidation.
-
Purify Starting Materials: Ensure your starting materials are pure. Impurities can sometimes catalyze unwanted side reactions.[3]
-
Inert Atmosphere: When in doubt, run your reactions under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric oxygen, which can contribute to oxidation, especially in the presence of certain catalysts.
By following these guidelines and understanding the underlying chemical principles, you can successfully navigate the synthesis of complex aminopyridine-3-carboxylates while maintaining the integrity of the crucial amino functionality.
References
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). PMC. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). ChemRxiv. [Link]
-
Late-Stage Pyridine Oxidation via Oxygen Walking. (2024). Synfacts. [Link]
-
Copper(II) carboxylates with 2-aminopyridine. Synthesis, characterization and a study of the dimer–monomer equilibrium in acetonitrile solutions by VIS-spectroscopic and microcalorimetric titrations. (n.d.). ResearchGate. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012). ACS Publications. [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. (2025). ResearchGate. [Link]
-
Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. (2002). ScienceDirect. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). PMC. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Publications. [Link]
-
Protecting Groups for Amines. (2020). YouTube. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry. [Link]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Recrystallization Optimization for CAS 75671-88-6
The following guide is designed as a Technical Support Center resource. It operates under the assumption that CAS 75671-88-6 refers to the Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (or its corresponding carboxylic acid form), a critical intermediate in the synthesis of fluoroquinolone antibiotics like Ciprofloxacin and Moxifloxacin.
This class of compounds presents specific purification challenges due to their rigid quinolone core, potential for zwitterionic behavior (in acid form), and specific impurity profiles (des-fluoro and regioisomers).
Topic: Solvent System Engineering for Fluoroquinolone Intermediates Reference ID: TSC-75671-OPT Status: Active Analyst: Senior Application Scientist
Executive Summary & Compound Profile
Subject: CAS 75671-88-6 (Fluoroquinolone Intermediate Scaffold) Chemical Class: Quinolone Carboxylic Acid Derivative Critical Quality Attribute (CQA): Purity >99.5% (specifically removal of the monofluoro and des-cyclopropyl analogs).
The Challenge: This compound exhibits a "solubility valley." It is often poorly soluble in common alcohols (ethanol/methanol) at room temperature but highly soluble in polar aprotic solvents (DMF, DMSO), making recovery difficult. Furthermore, the structural similarity of the monofluoro impurity (often present from the starting benzoyl chloride) makes separation via standard recrystallization thermodynamically challenging.
Solvent Selection Strategy (The "Why")
To optimize the recrystallization of CAS 75671-88-6, we must move beyond single-solvent systems. The lattice energy of the quinolone stack requires a high-dielectric solvent to disrupt interactions, while impurity rejection requires a precise anti-solvent.
Solvent System Matrix
| Solvent System | Role | Pros | Cons | Recommended For |
| DMF / Ethanol | Primary / Anti-solvent | Excellent dissolution of the core; Ethanol forces gradual precipitation. | High boiling point of DMF makes drying difficult. | High Purity (removing structural analogs). |
| Acetonitrile (ACN) | Single Solvent | Good selectivity for polar impurities; moderate boiling point. | Lower recovery yield; requires high volumes. | Final Polish (removing color/trace impurities). |
| Acetic Acid / Water | Primary / Anti-solvent | Protonates the amine/carbonyl, increasing solubility significantly. | Risk of hydrolysis (if ester); corrosive. | Bulk Recovery (from crude reaction mass). |
| Chloroform / Hexane | Primary / Anti-solvent | Good for the ester form (CAS 75671-88-6 specific). | Chlorinated waste; toxicity issues. | Early Stage (removing non-polar tars). |
Troubleshooting Guides (The "How")
Issue A: "My yield is acceptable, but the des-fluoro impurity persists."
Diagnosis: The impurity is cocrystallizing because the supersaturation curve is too steep. You are crashing the product out too fast, trapping the impurity in the lattice. Resolution: Switch to a Thermodynamic Control Protocol .
-
Solvent: Use DMF:Ethanol (1:5 ratio).
-
Action: Dissolve at 80°C in minimal DMF. Add hot Ethanol until cloudy.
-
Critical Step: Adiabatic Cooling. Wrap the flask in foil/insulation and turn off the heat. Allow it to cool to RT over 6–8 hours.
-
Mechanism: Slow crystal growth favors the exclusion of the slightly different impurity molecule (steric mismatch).
Issue B: "The product is oiling out instead of crystallizing."
Diagnosis: This is the "Lyle’s Law" of oiling. The melting point of the solvated impurity mix is lower than the process temperature, or the anti-solvent was added too quickly, creating a liquid-liquid phase separation (emulsion) rather than nucleation. Resolution:
-
Seed: Retain a small amount of pure crystal (seed) from a previous batch.
-
Temperature: Lower the dissolution temperature. Do not boil.
-
Protocol: Add the anti-solvent dropwise to the seed slurry, not the solution. This forces growth on existing crystals rather than new nucleation.
Issue C: "The crystals are too fine (hard to filter)."
Diagnosis: Nucleation rate > Crystal growth rate. Resolution: Ostwald Ripening.
-
Protocol: After the solid precipitates, heat the slurry back up to near-reflux (without fully dissolving) and hold for 1 hour.
-
Cool slowly. This consumes the "fines" and deposits them onto larger crystals.
Visualizing the Logic
Diagram 1: Solvent Selection Decision Tree
This logic gate helps you choose the starting solvent based on your current impurity profile.
Caption: Decision matrix for selecting the optimal solvent system based on the specific impurity profile of the crude material.
Standard Operating Protocol (SOP)
Protocol ID: SOP-Recrys-Q-001 Objective: Purification of CAS 75671-88-6 (Ethyl Ester/Acid Intermediate)
Materials:
-
Crude CAS 75671-88-6 (10g)
-
DMF (Reagent Grade)
-
Ethanol (Absolute)
-
Activated Carbon (Optional, Type Norit GSX)
Step-by-Step:
-
Dissolution:
-
Place 10g of crude solid in a 250mL Round Bottom Flask (RBF).
-
Add 30 mL DMF .
-
Heat to 80°C–90°C with stirring.
-
Checkpoint: If solution is not clear, add DMF in 2mL increments. If black specks remain, they are likely inorganic; proceed to filtration.
-
-
Carbon Treatment (If colored):
-
Add 0.5g Activated Carbon. Stir at 80°C for 15 mins.
-
Filter hot through a Celite pad (pre-warmed funnel is critical to prevent crashing out).
-
-
Crystallization:
-
Return filtrate to RBF. Maintain T = 70°C.
-
Slowly add Ethanol (60 mL) via addition funnel over 20 minutes.
-
Observation: The solution should turn slightly turbid but not precipitate heavily.
-
-
Cooling Ramp:
-
Turn off heat.[1] Allow to reach 40°C (approx. 1 hour).
-
Place in an ice-water bath (0–5°C) for 2 hours.
-
-
Isolation:
-
Filter under vacuum (Buchner funnel).
-
Wash: Wash the cake with 20 mL of cold Ethanol . (Do not wash with DMF).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. (DMF removal requires heat and vacuum).
-
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone instead of Ethanol as the anti-solvent? Answer: Yes, Acetone is a viable anti-solvent and easier to dry than Ethanol. However, Acetone has a lower boiling point. If your dissolution requires >56°C (Acetone BP), you risk boiling off the anti-solvent. Ethanol allows for higher temperature processing.
Q2: Why is the melting point of my recrystallized product lower than the reference standard? Answer: This usually indicates trapped solvent (solvates), specifically DMF. DMF forms strong hydrogen bonds with the quinolone carboxylic acid moiety. Run a TGA (Thermogravimetric Analysis) or H-NMR to check for solvent peaks. If present, mill the solid and dry at a higher temperature (80°C) under high vacuum.
Q3: Is it necessary to convert the Ethyl Ester to the Acid before recrystallization? Answer: Generally, no. The Ethyl Ester (CAS 75671-88-6 context) often crystallizes better than the free acid because it lacks the zwitterionic character that makes the acid insoluble in organics but soluble in water. Purify at the Ester stage for maximum impurity rejection.
References
-
Bayer AG. (1983). Process for the preparation of cyclopropyl-quinoline-carboxylic acids. US Patent 4,670,444.
-
Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[2] Liebigs Annalen der Chemie. (Foundational work on the Gould-Jacobs cycle).
-
ChemicalBook. (2024). Product entry for Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.[3]
-
PubChem. (2024). Compound Summary for Ciprofloxacin Intermediate (Acid).
(Note: CAS 75671-88-6 is frequently associated with the ethyl ester precursor in Asian supply chains, while western literature may refer to the acid form 93107-30-3. This guide covers the solubility principles applicable to both.)
Sources
Overcoming catalyst poisoning during hydrogenation of nitropyridines
Topic: Overcoming Catalyst Poisoning & Selectivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Pyridyl" Challenge
Welcome to the Advanced Catalysis Support Center. If you are here, you are likely experiencing a stalled reaction, low conversion, or unwanted side reactions (dehalogenation) during the hydrogenation of nitropyridines.
Unlike standard nitrobenzene reductions, nitropyridines present a unique "suicide substrate" challenge. The pyridine nitrogen (especially in the product phase) is a potent Lewis base that competes with hydrogen for active metal sites. This guide moves beyond basic recipes to provide the mechanistic understanding and engineered protocols required to solve these specific failures.
Module 1: Diagnosis & Mechanism (Why Your Reaction Failed)
Q: My reaction started fast but stalled at ~50-60% conversion. Adding more catalyst didn't help. Why?
A: You are experiencing "Product Inhibition" (Self-Poisoning).
In nitropyridine hydrogenation, the reactant (Nitropyridine) is a weak catalyst poison, but the product (Aminopyridine) is a strong poison. As the reaction proceeds, the concentration of the highly basic aminopyridine increases. The pyridine nitrogen lone pair coordinates strongly to the d-orbitals of the Palladium (Pd) or Platinum (Pt) surface, effectively "capping" the active sites and preventing H₂ adsorption.
The Mechanism of Failure:
-
Reactant Phase: Nitropyridine adsorbs, reacts, and desorbs.
-
Competition: The Amino-pyridine binds
times stronger than the Nitro-pyridine. -
Deactivation: The catalyst surface becomes saturated with product, blocking further nitro-reduction.
Visualizing the Poisoning Pathway
Figure 1: The kinetic competition between reaction and poisoning. The red path indicates the failure mode; the green path indicates the acid-mediated solution.
Module 2: Chemical Mitigation Strategies (The Solutions)
Q: How do I prevent the product from poisoning the catalyst?
A: Use the "Protonation Strategy."
By conducting the reaction in acidic media, you protonate the pyridine nitrogen (
Recommended Acids:
-
Acetic Acid (AcOH): Good for mild cases. Often used as the solvent.
-
Methanesulfonic Acid (MSA): Excellent non-oxidizing strong acid.
-
Sulfuric Acid (H₂SO₄): Effective but can be corrosive to steel autoclaves; use glass liners.
-
Hydrochloric Acid (HCl): WARNING: Avoid if possible. Chloride ions (
) are themselves catalyst poisons and can promote corrosion. Use only if other acids fail.
Q: I have a Halogen (Cl, Br, I) on the ring. It keeps falling off (Dehalogenation).
A: You need a "Poisoned" or "Doped" Catalyst. [4]
Standard Pd/C is too active; it performs oxidative addition into the C-X bond. To fix this, you must lower the catalyst's affinity for the halogen or change the metal.
Selection Matrix:
| Feature | Standard Pd/C | Sulfided Pt/C (Pt-S) | Vanadium-Doped Pd |
| Activity | High | Moderate | High |
| Dehalogenation Risk | Critical (High) | Low (Best Choice) | Low |
| Poison Resistance | Poor | Excellent | Good |
| Use Case | Simple Nitropyridines | Halo-Nitropyridines | Sulfur-containing substrates |
Module 3: Experimental Protocols
Protocol A: Acid-Promoted Hydrogenation (Standard)
For overcoming stalled reactions in non-halogenated nitropyridines.
Reagents:
-
Substrate: Nitropyridine derivative (1.0 equiv)[3]
-
Catalyst: 5% Pd/C (50% water wet). Load: 5-10 wt% relative to substrate.[1]
-
Solvent: Methanol (10 volumes).
-
Additive: Methanesulfonic Acid (1.1 equiv) OR Acetic Acid (as solvent).
Step-by-Step:
-
Inerting: Charge the hydrogenation vessel with the catalyst under Argon/Nitrogen. Safety: Dry Pd/C is pyrophoric; always keep it wet.
-
Loading: Add the Nitropyridine dissolved in Methanol.
-
Acidification: Add the acid (1.1 equivalents). This ensures the product is instantly protonated upon formation.
-
Purge: Cycle
(3x) and then (3x). -
Reaction: Pressurize to 3–5 bar (45–75 psi). Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Note: Temperature should be kept
initially to prevent thermal runaway.
-
-
Workup: Filter catalyst over Celite. The product is now a salt.[5] Neutralize with
or to extract the free base.
Protocol B: Dehalogenation-Suppressed Hydrogenation
For Chlor/Bromo-nitropyridines.
Reagents:
-
Substrate: Halo-nitropyridine.
-
Catalyst: 5% Pt/C (Sulfided) . Commercially available as "Sulfided Platinum on Carbon."
-
Solvent: THF or Ethyl Acetate (Avoid MeOH if solvolysis of halogen is a risk).
Step-by-Step:
-
Loading: Charge Sulfided Pt/C (2-5 wt% loading).
-
Conditions: These catalysts are less active than Pd. You may need higher pressure (10–20 bar) and temperature (
). -
Monitoring: Monitor by HPLC. If dehalogenation (
) is observed (>1%), lower the temperature immediately. -
Alternative: If Sulfided Pt is unavailable, use Pd/C doped with Vanadium or add 0.5 eq of Diphenylsulfide to the reaction mixture to "poison" the Pd sites responsible for dehalogenation [1].
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for nitropyridine hydrogenation failures.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Pd/C vs Pt/C selectivity).
-
Kosak, J. R. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. U.S. Patent 5,068,436. Link
-
Li, G. X., et al. (2011).[6] Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene. Asian Journal of Chemistry, 23(8), 3605-3610.[6] (Kinetic modeling of amine poisoning). Link
-
BenchChem. (2025).[1][3] Application Notes: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (Protocol for nitropyridine oxides). Link
- Spivey, J. J., & Dooley, K. M. (2009). Catalysis. Royal Society of Chemistry. (Mechanisms of nitrogen poisoning on Group VIII metals).
Sources
Validation & Comparative
1H NMR interpretation of Methyl 5-amino-2-hydroxypyridine-3-carboxylate
Topic: 1H NMR Interpretation of Methyl 5-amino-2-hydroxypyridine-3-carboxylate Content Type: Comparative Technical Guide Audience: Senior Chemists & Drug Discovery Researchers
Executive Summary: The "Chameleon" Scaffold
This compound is a deceptive building block. While its IUPAC name suggests a hydroxy-pyridine, in the solution phase—particularly in the polar aprotic solvents required for its analysis (DMSO-d₆)—it exists predominantly as the 2-pyridone tautomer.
This guide moves beyond basic peak assignment. We compare this scaffold against its two primary alternatives: the 2-Chloro analog (a fixed aromatic system) and the Carboxylic Acid derivative (a zwitterionic solubility challenge). The goal is to provide you with the diagnostic markers to validate not just identity, but tautomeric state and purity, which are critical for subsequent SNAr or coupling reactions.
Part 1: Structural Dynamics & Tautomerism
Before touching the NMR tube, you must understand the equilibrium. In DMSO-d₆, the "hydroxy" proton is not on the oxygen; it is on the nitrogen. This changes the aromatic current and the chemical shift landscape entirely.
The Tautomeric Equilibrium
The following diagram illustrates the dominant form you will observe in your spectra vs. the form often drawn in patent literature.
Figure 1: Tautomeric preference in polar media. The 2-pyridone form dominates the 1H NMR spectrum in DMSO-d₆.
Part 2: Experimental Protocol
To obtain a publication-quality spectrum that resolves the exchangeable protons (NH₂ and NH), strictly follow this protocol. CDCl₃ is not recommended due to poor solubility and aggregation.
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ (99.9% D).
-
Water Suppression: Ensure the DMSO is dry. Water peaks (3.33 ppm) often overlap with the methyl ester or amine signals. If wet, add activated 4Å molecular sieves directly to the tube 1 hour prior to acquisition.
-
Acquisition:
-
Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).
-
Relaxation Delay (D1): Set to 2.0–5.0 seconds . The amide NH proton relaxes slowly; a short D1 will integrate this peak poorly (< 1H).
-
Scans: Minimum 16 scans for 1H; 512+ for 13C.
-
Part 3: Spectral Analysis (The Target)
Molecule: Methyl 5-amino-2-oxo-1,2-dihydropyridine-3-carboxylate Solvent: DMSO-d₆ (Referenced to residual peak at 2.50 ppm)[1][2]
1H NMR Assignment Table
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Insight |
| NH (Ring) | 11.2 – 11.8 | Broad Singlet | 1H | — | Diagnostic. Confirms the 2-pyridone tautomer. If this were the OH form, this signal would be absent or extremely broad >13 ppm. |
| H-6 (Ar) | 7.2 – 7.5 | Doublet (d) | 1H | J ≈ 2.5–3.0 Hz | Positioned next to Nitrogen. Shielded slightly by the para-amino group relative to unsubstituted pyridone. |
| H-4 (Ar) | 7.0 – 7.3 | Doublet (d) | 1H | J ≈ 2.5–3.0 Hz | Positioned between the ester and amine. The ester (EWG) deshields it, but the amine (EDG) shields it. |
| NH₂ (Amine) | 4.8 – 5.5 | Broad Singlet | 2H | — | Exchangeable. Position varies with concentration and water content. |
| OCH₃ | 3.7 – 3.8 | Singlet (s) | 3H | — | Classic methyl ester. Sharp singlet. |
Key Coupling Feature: The coupling between H-4 and H-6 is a meta-coupling (⁴J), typically small (2–3 Hz). In the pyridone form, this coupling is often sharper than in the hydroxy form.
Part 4: Comparative Analysis (The Alternatives)
In drug development, you often choose between the Hydroxy (Target), Chloro , or Acid variants as starting materials. Here is how their spectral data compares and why you might choose one over the other.
Comparison Table: Spectral & Physical Properties
| Feature | Target: 2-Hydroxy (Pyridone) | Alternative A: 2-Chloro Analog | Alternative B: Carboxylic Acid |
| Structure | Methyl 5-amino-2-oxo... | Methyl 5-amino-2-chloropyridine... | 5-amino-2-hydroxypyridine-3-COOH |
| Solubility | DMSO, DMF (Poor in CDCl₃) | Excellent in CDCl₃ , DCM | Very Poor (Requires D₂O/NaOD) |
| Key NMR Shift | NH @ ~11.5 ppm | No downfield NH | Missing COOH/NH (Exchange) |
| Aromatic Region | H4/H6 ~ 7.0–7.5 ppm | H4/H6 ~ 7.8–8.2 ppm (Deshielded) | Broad/Undefined in DMSO |
| Purity Check | Check for O-methylation impurity | Check for des-chloro (H) impurity | Check for decarboxylation |
| Utility | Scaffold for N-alkylation | Scaffold for SNAr (displacement of Cl) | Scaffold for amide coupling |
Why the Shift Differences Matter
-
The Chloro-Analog: The replacement of the electron-donating "OH" (or amide) with the electron-withdrawing Chlorine atom causes a significant downfield shift of the aromatic protons (H4/H6 move to ~8.0 ppm). If you see peaks in the 8.0+ range, your "hydroxy" starting material may be contaminated with the chloro-precursor.
-
The Acid-Analog: The acid is zwitterionic.[3] In DMSO, you often lose the COOH and NH signals entirely to exchange broadening. You must use D₂O with NaOD to force it into the anionic carboxylate form to get a sharp spectrum.
Part 5: Validation Workflow
Use this decision tree to validate your structure if the spectrum is ambiguous (e.g., if the NH peak is broadened into the baseline).
Figure 2: Step-by-step validation workflow for confirming the 5-amino-2-pyridone scaffold.
References
- Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative text on pyridone/hydroxypyridine equilibrium).
-
Forlani, L., et al. (2002).[4] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, (xi), 198-215.[4] Link
-
Balogh, R., et al. (2024). "Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives." Crystal Growth & Design. Link[3]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for chemical shift prediction).
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of Amino-hydroxypyridines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of amino-hydroxypyridines. As a class of compounds, amino-hydroxypyridines present unique challenges in analytical chemistry due to their polar and ionizable nature.[1][2] This often leads to poor retention and peak shape in traditional reversed-phase chromatography.[2][3] This document will explore various chromatographic strategies, offering experimental insights and data to guide researchers, scientists, and drug development professionals in selecting and developing robust and reliable HPLC methods.
The Challenge of Analyzing Amino-hydroxypyridines
Amino-hydroxypyridines are polar, aromatic compounds containing both a basic amino group and an acidic or neutral hydroxyl group. This amphoteric nature, combined with their high polarity, makes them difficult to retain and resolve using standard reversed-phase (RP-HPLC) methods.[2][3] Key challenges include:
-
Poor Retention: Their high polarity leads to weak interactions with nonpolar stationary phases, resulting in early elution, often with the solvent front.
-
Peak Tailing: The basic amino group can interact with residual silanols on silica-based columns, causing peak tailing.
-
Variable Ionization: The pKa values of the amino and hydroxyl groups influence the overall charge of the molecule at a given pH, affecting retention and selectivity.
-
Co-elution with Impurities: The lack of retention can make it difficult to separate the main component from polar impurities.
To overcome these challenges, alternative chromatographic modes and optimized conditions are necessary. This guide will compare the following approaches:
-
Reversed-Phase HPLC (RP-HPLC) with Optimized Conditions
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
Reversed-Phase HPLC (RP-HPLC): Pushing the Boundaries
While standard RP-HPLC is often the first choice for method development, modifications are required for polar compounds like amino-hydroxypyridines.
Causality Behind Experimental Choices
-
Column Selection: Traditional C18 columns may not provide sufficient retention.[4] Columns with polar-embedded or polar-endcapped phases are designed to be more compatible with highly aqueous mobile phases and can offer better retention and peak shape for polar analytes.[5] Phenyl phases can provide alternative selectivity through π-π interactions with the aromatic ring of the pyridines.[6]
-
Mobile Phase pH Control: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[7] For amino-hydroxypyridines, adjusting the pH to be at least 2 units away from the pKa of the amino group (typically around pH 4-6) will ensure it is consistently protonated, leading to more predictable retention.
-
Buffer Selection: A suitable buffer is essential for maintaining a stable pH and achieving good peak shape.[6] For UV detection, phosphate buffers are common.[7] For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[8][9]
Experimental Protocol: Optimized RP-HPLC
-
Column: Ascentis RP-Amide, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 30% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Data Presentation: RP-HPLC Performance
| Compound | Retention Time (min) | Tailing Factor | Resolution (with Isomer) |
| 2-Amino-3-hydroxypyridine | 4.8 | 1.3 | 1.8 |
| 3-Amino-4-hydroxypyridine | 5.5 | 1.2 | - |
Data is representative and may vary based on specific isomers and impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RP-HPLC.[10][11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, and a small amount of a more polar aqueous solvent.[10]
Causality Behind Experimental Choices
-
Mechanism: HILIC separates analytes based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[12] More polar compounds are more strongly retained.[10]
-
Column Selection: Amide-based HILIC columns are a good starting point as they provide good retention for a wide range of polar compounds.[10] Unbonded silica columns can also be effective.
-
Mobile Phase Composition: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of aqueous buffer. The water content is a key parameter for controlling retention.
Experimental Protocol: HILIC
-
Column: Acclaim HILIC-10, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 80% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
Data Presentation: HILIC Performance
| Compound | Retention Time (min) | Tailing Factor | Resolution (with Isomer) |
| 2-Amino-3-hydroxypyridine | 8.2 | 1.1 | 2.5 |
| 3-Amino-4-hydroxypyridine | 9.1 | 1.1 | - |
Data is representative and may vary based on specific isomers and impurities.
Mixed-Mode Chromatography (MMC): The Best of Both Worlds
Mixed-mode chromatography utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[13][14] This dual retention mechanism can provide unique selectivity and improved retention for polar and ionizable compounds like amino-hydroxypyridines.[15][16]
Causality Behind Experimental Choices
-
Mechanism: MMC columns can interact with analytes through both hydrophobic and electrostatic interactions.[14] By adjusting the mobile phase pH and ionic strength, the degree of each interaction can be controlled, allowing for fine-tuning of the separation.[14]
-
Column Selection: A mixed-mode column with both C18 and cation-exchange functionalities is ideal for retaining the basic amino-hydroxypyridines.
-
Mobile Phase Optimization: Both the pH and the salt concentration of the mobile phase are critical parameters. The pH will control the charge state of the analyte and the stationary phase, while the salt concentration will affect the strength of the ion-exchange interactions.
Experimental Protocol: Mixed-Mode Chromatography
-
Column: Acclaim Mixed-Mode WCX-1, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 40% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Data Presentation: Mixed-Mode Chromatography Performance
| Compound | Retention Time (min) | Tailing Factor | Resolution (with Isomer) |
| 2-Amino-3-hydroxypyridine | 12.5 | 1.0 | 3.1 |
| 3-Amino-4-hydroxypyridine | 14.2 | 1.0 | - |
Data is representative and may vary based on specific isomers and impurities.
Comparison Summary and Recommendations
| Feature | Optimized RP-HPLC | HILIC | Mixed-Mode Chromatography |
| Retention of Polar Analytes | Moderate | Strong | Very Strong |
| Peak Shape | Good to Fair | Excellent | Excellent |
| Selectivity | Moderate | Different from RP | Unique and Adjustable |
| Method Development Complexity | Low to Moderate | Moderate | High |
| MS Compatibility | Good (with volatile buffers) | Excellent | Good (with volatile buffers) |
Decision-Making Workflow
Caption: Decision workflow for selecting an appropriate HPLC method.
For initial screening, an optimized RP-HPLC method is a good starting point due to its simplicity. If retention and resolution are insufficient, HILIC is the next logical step, often providing a significant improvement for these highly polar compounds. For the most challenging separations, or when unique selectivity is required, Mixed-Mode Chromatography offers the most powerful, albeit more complex, solution.
Chiral Separation Considerations
If the amino-hydroxypyridine or its impurities are chiral, a specialized chiral stationary phase (CSP) will be necessary. The direct approach, where the enantiomers are separated on a CSP, is the most common.[17] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and can be operated in reversed-phase, normal-phase, or polar organic modes.[17] Alternatively, the indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[18]
Method Validation: Ensuring Trustworthiness
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Method Validation Workflow
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Buffer Considerations for LC and LC–MS - LCGC International. [Link]
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ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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A Guide to HPLC and LC-MS Buffer Selection. [Link]
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Separation of 2-Amino-3-hydroxypyridine on Newcrom R1 HPLC column. [Link]
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Quality Guidelines - ICH. [Link]
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MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry - Reddit. [Link]
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Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]
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Mixed-Mode Chromatography and Stationary Phases. [Link]
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Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
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Evolution of Mixed-Mode Chromatography. [Link]
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HILIC Separation of Hydroxypiperidine and Impurities - SIELC Technologies. [Link]
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Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]
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HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]
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A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. [Link]
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HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
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BA Method Development: Polar Compounds - BioPharma Services. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]
-
Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
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Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. [Link]
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HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed. [Link]
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HILIC Columns for Polar Separations - PolyLC. [Link]
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Chiral HPLC Separations - Phenomenex. [Link]
-
HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System - Waters Corporation. [Link]
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Reversed Phase HPLC for the Analysis of Biomolecules | LCGC International. [Link]
-
Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e - SciSpace. [Link]
-
Analytical Methods for Amino Acids - Shimadzu (Deutschland). [Link]
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A Researcher's Guide to Distinguishing Amino and Ester Groups in Pyridines using IR Spectroscopy
For researchers and professionals in drug development and materials science, the precise characterization of substituted pyridines is a daily necessity. These heterocyclic compounds form the backbone of countless pharmaceuticals and functional materials. Infrared (IR) spectroscopy remains a frontline technique for this purpose—it is rapid, non-destructive, and exquisitely sensitive to molecular structure. This guide provides an in-depth comparison of the characteristic IR spectral features of two common and vital substituents on the pyridine ring: the amino (-NH₂) group and the ester (-COOR) group.
This guide moves beyond simple frequency tables. It delves into the electronic interplay between the substituent and the pyridine ring, explaining why band positions shift based on their location (ortho, meta, or para). This understanding is critical for unambiguous structural elucidation and for validating the synthesis of novel chemical entities.
Part 1: The Vibrational Signature of Amino-Substituted Pyridines
The amino group, a primary amine in this context, presents several distinct vibrational modes that are readily identifiable in an IR spectrum. The electronic nature of the pyridine ring, being π-deficient, significantly influences these vibrations, particularly through resonance and inductive effects that vary with the substituent's position.
The most prominent bands are:
-
N-H Stretching (ν_NH): Primary amines exhibit two distinct stretching bands in the 3500–3300 cm⁻¹ region. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations of the two N-H bonds. The positions of these bands are sensitive to hydrogen bonding.
-
N-H Scissoring (δ_NH₂): This bending vibration occurs in the 1650–1580 cm⁻¹ range. Its position can be influenced by conjugation with the aromatic ring.
-
C-N Stretching (ν_CN): The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335–1250 cm⁻¹.
The position of the amino group on the pyridine ring introduces subtle but significant shifts in these frequencies. For instance, a 2-aminopyridine can exhibit intramolecular hydrogen bonding between one of the N-H protons and the ring nitrogen, which is not possible for the 3- and 4-isomers. This interaction can alter the N-H stretching frequencies. Furthermore, the resonance effect of the amino group's lone pair with the pyridine ring is position-dependent, affecting the C-N bond order and, consequently, its stretching frequency.
Comparative Data: IR Bands of Aminopyridine Isomers
The following table summarizes the key experimental IR absorption frequencies for the three isomers of aminopyridine. These values provide a baseline for identifying the specific substitution pattern.
| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Aminopyridine (cm⁻¹) | Key Observations & Causality |
| Asymmetric N-H Stretch (ν_as) | ~3442[1] | ~3420 | ~3437 | The position is sensitive to intermolecular hydrogen bonding in the solid state and solvent effects in solution. |
| Symmetric N-H Stretch (ν_s) | ~3300[1] | ~3330 | ~3216 | The larger separation (Δν) in 2-aminopyridine may be influenced by intramolecular interactions with the adjacent ring nitrogen. |
| N-H Scissoring (δ_NH₂) | ~1617[1] | ~1620 | ~1645 | This band's position is affected by conjugation. The higher frequency in the 4-isomer suggests stronger electronic communication.[2] |
| Aromatic C-N Stretch (ν_CN) | ~1328[1] | ~1295 | ~1310 | Reflects the bond order between the amino group and the ring, which is modulated by the positional resonance effect. |
| Pyridine Ring Vibrations | ~1600, 1562, 1481, 1439 | ~1595, 1480, 1430 | ~1600, 1500 | These intense bands are characteristic of the pyridine ring itself; their positions shift upon substitution. |
Part 2: The Vibrational Signature of Ester-Substituted Pyridines
Ester groups (-COOR) also provide a rich set of characteristic bands, dominated by the highly intense carbonyl (C=O) stretch. The electron-withdrawing nature of both the ester and the pyridine ring nitrogen creates a competitive electronic environment that dictates the precise frequencies of the key vibrational modes.
The key diagnostic bands for esters are:
-
C=O Stretching (ν_C=O): This is one of the strongest and most reliable absorptions in an IR spectrum, typically appearing in the 1750–1715 cm⁻¹ range for aromatic esters. Its frequency is highly sensitive to electronic effects; electron-withdrawing groups attached to the carbonyl carbon increase the frequency, while conjugation tends to lower it.
-
C-O Stretching (ν_C-O): Esters possess two distinct C-O single bond stretches. The asymmetric stretch (C(=O)-O) appears at a higher frequency (1300–1150 cm⁻¹) and is generally strong and broad. The symmetric stretch (O-R) is found at a lower frequency (1150–1000 cm⁻¹) and can be weaker.
The location of the ester group on the pyridine ring determines the extent of resonance interaction between the carbonyl group and the ring's π-system. An ester at the 4-position (para to the nitrogen) can participate in a more extended conjugated system compared to one at the 3-position (meta), leading to a lower C=O stretching frequency.
Comparative Data: IR Bands of Pyridinecarboxylic Acid Ethyl Ester Isomers
This table compares the key IR absorption frequencies for the ethyl esters of picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-).
| Vibrational Mode | Ethyl Picolinate (2-isomer) (cm⁻¹) | Ethyl Nicotinate (3-isomer) (cm⁻¹) | Ethyl Isonicotinate (4-isomer) (cm⁻¹) | Key Observations & Causality |
| C=O Stretch (ν_C=O) | ~1725 | ~1723 | ~1726 | The frequency is highest for the 4-isomer, where the ring nitrogen's strong inductive electron withdrawal dominates, strengthening the C=O bond. Conjugation effects are also at play, with the 3-isomer showing a slightly lower frequency. |
| Asymmetric C-O Stretch (ν_as(C-O-C)) | ~1290 | ~1293 | ~1288 | This band, associated with the C(=O)-O portion, is consistently strong and appears at a similar frequency across the isomers. |
| Symmetric C-O Stretch (ν_s(C-O-C)) | ~1130 | ~1108 | ~1105 | This band, related to the O-CH₂ portion, shows more variability and can be coupled with other vibrations. |
| Pyridine Ring Vibrations | ~1590 | ~1591 | ~1597 | The strong ring stretching vibrations are present in all isomers, with minor shifts indicating the influence of the ester substituent. |
Part 3: A Practical Guide to Spectral Interpretation
When presented with an unknown pyridine derivative, a systematic approach is key to distinguishing between an amino and an ester substituent and determining its position.
Logical Workflow for Spectral Analysis
Caption: A decision-making workflow for identifying amino vs. ester groups on a pyridine ring.
Step-by-Step Interpretation:
-
High-Frequency Check (3500-3300 cm⁻¹): The first and most definitive step is to check for N-H stretching bands. The presence of two medium-intensity bands in this region is a strong indicator of a primary amino group.[3] If these are absent, an amino group is highly unlikely.
-
Carbonyl Region Check (1750-1715 cm⁻¹): If no N-H stretches are observed, examine the carbonyl region. An intense, sharp peak here is the hallmark of a C=O stretch, strongly suggesting an ester (or ketone, aldehyde, etc.).
-
Confirmation and Differentiation:
-
For Amines: Confirm the assignment by looking for the N-H scissoring band (~1645-1617 cm⁻¹) and the strong C-N stretch (~1328-1295 cm⁻¹).
-
For Esters: Confirm by locating the two C-O stretching bands, particularly the strong, broad absorption between 1300-1150 cm⁻¹.
-
-
Isomer Determination: Once the functional group is identified, the precise frequencies of these key bands, when compared to the reference data in the tables above, can be used to deduce the substitution pattern (2-, 3-, or 4-). For esters, the C=O frequency is a particularly sensitive probe of the electronic environment. For amines, the combination of N-H and C-N stretching, along with fingerprint region patterns, helps distinguish the isomers.
Part 4: Validated Experimental Protocols
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. The following protocols are designed to produce high-quality, reproducible data for solid and liquid pyridine derivatives.
Protocol 1: Solid Sample Analysis via KBr Pellet
This transmission method is the gold standard for obtaining high-resolution spectra of solid, non-volatile compounds. The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.
Methodology:
-
Drying: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator. Water shows strong IR absorption and can obscure sample bands.
-
Grinding: Add approximately 1-2 mg of the solid pyridine derivative and ~100-200 mg of the dried KBr to an agate mortar.
-
Mixing: Grind the mixture thoroughly with an agate pestle for 2-3 minutes until it becomes a fine, homogeneous powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation to minimize light scattering.
-
Pellet Pressing: Transfer the powder to a KBr pellet die. Assemble the die and place it in a hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum line for a few minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Gradually apply pressure (typically 8-10 tons) for 1-2 minutes. The KBr will cold-flow and fuse into a transparent or translucent disc.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.
Protocol 2: Liquid or Soluble Sample Analysis via Attenuated Total Reflectance (ATR)
ATR-FTIR is a rapid and powerful technique for analyzing both liquids and solids directly, with minimal sample preparation. It is ideal for viscous liquids, oils, or soluble solids.
Methodology:
-
Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residue.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove instrument and environmental absorptions.
-
Sample Application:
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
For Soluble Solids: Dissolve the solid in a minimal amount of a volatile solvent. Apply a drop of the concentrated solution to the crystal and allow the solvent to evaporate completely, leaving a thin film of the sample.
-
-
Apply Pressure (for solids): If analyzing a solid film, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio it against the collected background.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prepare it for the next sample.
General Experimental Workflow Diagram
Caption: General workflow for sample analysis using FTIR spectroscopy.
Conclusion
IR spectroscopy is a definitive tool for the structural characterization of substituted pyridines. The key to its effective use lies in understanding the distinct vibrational signatures of different functional groups and the subtle yet predictable ways these signatures are modulated by their electronic environment. For amino and ester groups, the high-frequency N-H stretching region and the mid-frequency C=O stretching region serve as primary diagnostic windows. By coupling this knowledge with robust experimental protocols and a systematic interpretation workflow, researchers can confidently identify and differentiate these crucial building blocks of modern chemistry, accelerating the pace of discovery and development.
References
-
Wandas, M., & Puszko, A. (n.d.). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
J. Karpagam, N. Sundaraganesan, S. Kalaichelvan, S. Sebastian. (2010). Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 502-512. Available at: [Link]
-
Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. (n.d.). Picolinic acid ethyl ester. Wiley. Available at: [Link]
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
-
Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005. Available at: [Link]
-
Arnaudov, M. G., et al. (2002). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Kintek. (2026). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available at: [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]
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Comparative study of 5-amino vs 6-amino pyridine carboxylate reactivity
Topic: Comparative Study of 5-Amino vs. 6-Amino Pyridine Carboxylate Reactivity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
Executive Summary
This guide provides a technical analysis of the reactivity differences between 5-aminonicotinic acid (5-ANA) and 6-aminonicotinic acid (6-ANA).[1] While structurally isomeric, these two scaffolds exhibit divergent chemical behaviors driven by their electronic relationship with the pyridine nitrogen.[2]
-
5-Amino Isomer (Meta-like): Behaves as a deactivated aniline.[1] The amino group is meta to the pyridine nitrogen, minimizing resonance interference. It undergoes standard amide coupling and electrophilic aromatic substitution with predictable regioselectivity.[1][2]
-
6-Amino Isomer (Ortho-like): Behaves as a cyclic amidine.[1] The amino group is ortho to the pyridine nitrogen, allowing strong resonance delocalization. This significantly reduces the nucleophilicity of the exocyclic amine, increases the basicity of the ring nitrogen, and introduces tautomeric complexity.
Electronic Structure & Tautomerism
The fundamental difference in reactivity stems from the conjugation pathway between the exocyclic amine and the pyridine ring nitrogen.[2]
Resonance Analysis
-
6-Aminonicotinic Acid: The lone pair on the exocyclic nitrogen (
) can delocalize onto the ring nitrogen ( ), forming an imine-like resonance structure. This "push-pull" system stabilizes the molecule but renders electron-deficient and poor at attacking electrophiles.[1] -
5-Aminonicotinic Acid: The amino group is in a meta relationship to
.[1] Resonance structures cannot place the negative charge on the ring nitrogen without disrupting aromaticity significantly.[1][2] Therefore, the lone pair remains localized on , maintaining higher nucleophilicity.
Visualization of Electronic Effects
Figure 1: Comparative electronic flow. The 6-amino isomer exhibits strong conjugation with the ring nitrogen, depleting the nucleophilicity of the exocyclic amine.
Reactivity Profile Comparison
The following table summarizes the key reactivity metrics derived from experimental observations in amide coupling and metal coordination chemistry.
| Feature | 5-Aminonicotinic Acid (5-ANA) | 6-Aminonicotinic Acid (6-ANA) |
| Exocyclic N-Nucleophilicity | Moderate. Comparable to electron-deficient anilines (e.g., 3-nitroaniline).[1] | Low. Lone pair is delocalized into the ring; acts more like an amide nitrogen.[1][2] |
| Ring N-Basicity | Low. Inductively deactivated by the carboxylate.[1][2] | High. Increased by resonance donation from the 6-amino group.[1][2] |
| Amide Coupling Conditions | Standard (EDC/HOBt, HATU).[2] | Forcing (Acid Chlorides, High Temp) or requires specialized catalysts.[2] |
| Regioselectivity (Alkylation) | Favors exocyclic amine ( | Competitive. Alkylation often occurs on Ring N ( |
| Metal Coordination | Monodentate or divergent bridging (Linker).[1][2] | Bidentate chelation (N,O-pocket or N,N-pocket).[1] |
| Fluorescence | Weak/Non-fluorescent.[1][2] | Highly fluorescent (used in probes).[1][2] |
Experimental Protocols: Amide Coupling
The most critical difference for drug discovery is the formation of amide bonds.[1][2] The 6-amino isomer often fails under "standard" peptide coupling conditions due to its poor nucleophilicity.[1][2]
Workflow Decision Matrix
Figure 2: Decision matrix for selecting coupling conditions based on isomer reactivity.
Protocol A: Coupling of 5-Aminonicotinic Acid (Standard)
Applicable for 5-ANA and other electron-deficient anilines.[1]
-
Activation: Dissolve Carboxylic Acid Partner (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 mins.
-
Addition: Add 5-aminonicotinic acid methyl ester (1.0 equiv). Note: The ester is used to prevent self-polymerization.[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), Sat. NaHCO3, and Brine.[2]
-
Expected Outcome: >85% yield. The 5-amino group is sufficiently nucleophilic to attack the active ester.[1]
Protocol B: Coupling of 6-Aminonicotinic Acid (Optimized)
Required for 6-ANA due to poor nucleophilicity and competitive Ring-N acylation.[1]
-
Activation (Acid Chloride Method): Convert the Carboxylic Acid Partner to its acid chloride using oxalyl chloride/DMF (cat.) in DCM.[1][2] Remove solvent to ensure no excess HCl remains.[1][2]
-
Solvent Switch: Re-dissolve acid chloride in anhydrous Pyridine (acts as solvent and base).
-
Addition: Add 6-aminonicotinic acid methyl ester (1.2 equiv).
-
Reaction: Heat to 60°C for 4–12 hours. Thermal energy is often required to overcome the activation barrier.
-
Alternative (POCl3): If acid chloride isolation is unstable, use the "one-pot" method: Dissolve Acid (1.0 equiv) and Amine (1.0 equiv) in Pyridine. Dropwise add POCl3 (1.1 equiv) at 0°C.[1][2]
-
Comparison Note: If Protocol A (HATU) is used on 6-ANA, yields typically drop to <30% due to the formation of N-acylurea byproducts rather than the desired amide [1, 2].[1]
Applications in Material Science (MOFs)
The geometric difference dictates the topology of Metal-Organic Frameworks (MOFs).[1]
-
5-ANA (Linear/Angled Linker): The amino and carboxylate groups are separated by the ring, promoting the formation of extended 3D networks or "pillared" structures. The amino group is often left uncoordinated, available for post-synthetic modification (PSM) [3].
-
6-ANA (Chelating Ligand): The 6-amino nitrogen and the ring nitrogen are in close proximity.[1] While they cannot chelate a single metal ion (geometry prevents it), the 6-amino group often participates in hydrogen bonding that stabilizes the secondary building unit (SBU) or coordinates in a bridging mode [4].
References
-
Nucleophilicity Trends of Amines. Mayr, H. et al. J. Org.[1][2][3] Chem.2009 , 36, 6379-6385.[3]
-
Amide Bond Formation with Electron Deficient Amines. Org. Biomol. Chem.2015 , 13, 2129.[2][4][5]
-
Reactivity of Aminopyridines in Synthesis. Current Chemistry Letters2023 , 12, 135.[2]
-
6-Aminonicotinic Acid in MOFs. CrystEngComm, 2012 , 14, 8330.[1][2]
-
pKa Values of Organic Compounds (Bordwell). Organic Chemistry Data.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-2-hydroxypyridine-3-carboxylate
Hazard Identification and Risk Assessment
Methyl 5-amino-2-hydroxypyridine-3-carboxylate belongs to the aminopyridine family of heterocyclic compounds. Aminopyridines are known for their potential toxicity and irritant properties.[1][2][3] Therefore, it is crucial to handle this compound with the assumption that it is hazardous.
Key Potential Hazards:
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Exposure can affect the central nervous system.[2][3]
-
Irritation: The compound is likely to be a skin and eye irritant.[3][6][7] Severe eye irritation or damage is a possibility with related compounds.[8]
-
Environmental Hazard: Pyridine derivatives can be harmful to aquatic life with long-lasting effects.[9] Therefore, release into the environment must be strictly avoided.[10]
| Hazard Profile: Aminopyridine Derivatives | GHS Pictograms (Anticipated) | Description | Primary Exposure Routes |
| Acute Toxicity | 💀 | Toxic or fatal if swallowed, inhaled, or in contact with skin.[4] | Inhalation, Skin Absorption, Ingestion |
| Skin/Eye Irritation | ❗ | Causes skin irritation and serious eye irritation/damage.[3][4][5][7] | Skin/Eye Contact |
| Environmental Hazard | 🌳 | Harmful or toxic to aquatic life.[3][9] | Improper Disposal |
Essential Personal Protective Equipment (PPE) & Handling
Due to the anticipated hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] A stringent adherence to PPE protocols is mandatory.[12]
-
Hand Protection: Wear nitrile or neoprene gloves.[11] Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[13]
-
Eye Protection: Chemical splash goggles or a full-face shield are required.[5][9]
-
Body Protection: A lab coat must be worn.[11] For larger quantities or in case of a spill, additional protective clothing may be necessary.[6]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of dust or aerosol generation and engineering controls are insufficient.[9][14]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[11]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[11]
-
Control Ignition Sources: Remove all sources of ignition, as pyridine derivatives can be combustible.[2][6][10]
-
Contain Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a designated, sealable hazardous waste container.[5][15]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[11][12] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[16][17]
Step 1: Waste Segregation and Collection
-
Principle: Incompatible chemicals must never be mixed in the same waste container, as this can lead to dangerous reactions.[12][17] Aminopyridines are incompatible with strong acids and oxidizing agents.[1][14]
-
Procedure:
-
Collect all waste containing this compound, including residual solids, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, in a designated hazardous waste container.[11]
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition with a secure, leak-proof lid.[12][16]
-
Step 2: Labeling the Waste Container
-
Principle: Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal by waste management professionals.[12]
-
Procedure:
-
Clearly label the container with the words "Hazardous Waste".[11]
-
List the full chemical name: "Waste this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include any known hazard information (e.g., "Toxic," "Irritant").[11]
-
Note the accumulation start date on the label.
-
Step 3: Storage of Hazardous Waste
-
Principle: Proper storage minimizes the risk of spills, reactions, and exposure.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[17]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[6][11]
-
Utilize a secondary containment system (e.g., a larger, chemically resistant bin) to contain any potential leaks.[16]
-
Store away from incompatible materials such as strong oxidizers and acids.[11]
-
Step 4: Arranging for Final Disposal
-
Principle: Final disposal must be handled by licensed professionals in compliance with all local, state, and federal regulations.[10][12]
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[18]
-
Do not exceed the storage time or volume limits for hazardous waste as defined by the EPA and your institution's policies (e.g., Subpart K for academic labs).[16][17][19]
-
Complete all required waste disposal forms as provided by your EHS office.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Regulatory Compliance: A Non-Negotiable Imperative
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which outlines the "cradle-to-grave" management of hazardous waste.[16][17] Academic laboratories may operate under the alternative Subpart K regulations, which have specific requirements for storage times and management plans.[16][17][19] It is imperative to consult your institution's EHS department and local waste disposal authorities, as their guidelines provide the definitive requirements for your specific location.[11]
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Regulation of Labor
- How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- SAFETY DATA SHEET: 2-Amino-4-methylpyridine. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. (2014, September 11). Fisher Scientific.
- SAFETY DATA SHEET: 2-(2-Aminoethyl)pyridine. (2024, December 10). TCI Chemicals.
- PYRIDINE Safety D
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET: 2-Hydroxy-5-methylpyridine. (2025, December 19). Acros Organics.
- SAFETY DATA SHEET: Pyridine. (2009, October 2). Fisher Scientific.
- METHYL 5-AMINO-3-METHYLPYRIDINE-2-CARBOXYL
- Aminopyridines Summary Sheet. (2006, March). U.S. Environmental Protection Agency.
- MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE. Alkali Metals.
- SAFETY DATA SHEET: 2-amino-6-methylpyridine. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET: 3-Amino-2-methylpyridine. (2024, December 13). TCI Chemicals.
- 2-Aminopyridine SDS, 504-29-0 Safety D
- SAFETY DATA SHEET: Pyridine. (2024, June 19). Lab Alley.
- MATERIAL SAFETY DATA SHEET: 2-Amino-5-Methylpyridine. CDH Fine Chemical.
- SAFETY DATA SHEET: 5-Amino-2-methoxypyridine. (2003, March 25). Fisher Scientific.
- SAFETY DATA SHEET: 2-Aminopyridine. (2024, March 29). Fisher Scientific.
- 4-aminopyridine Safety D
- 5-Amino-2-methylpyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.
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A Researcher's Guide to the Safe Handling of Methyl 5-amino-2-hydroxypyridine-3-carboxylate
As a novel pyridine derivative, Methyl 5-amino-2-hydroxypyridine-3-carboxylate presents unique opportunities in drug development and scientific research. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound. The following recommendations are grounded in the safety profiles of structurally similar pyridine derivatives and established laboratory safety principles.
Hazard Assessment and GHS Classification
-
Serious Eye Damage/Eye Irritation: Category 2/2A[2][3][4][5]
-
Specific target organ toxicity — single exposure (Respiratory system): Category 3[1][2][3]
Given these potential hazards, a stringent approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles when there is a significant risk of splashing.[6][7][8][9] |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine derivatives.[8][10] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated. |
| Body | Laboratory coat | A lab coat, preferably one that is flame-resistant, should be worn to protect the skin and clothing from contamination.[8][11] It should be fully buttoned. |
| Respiratory | NIOSH-approved respirator | When handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[4][6] |
| Feet | Closed-toe shoes | To protect against spills and falling objects, closed-toe shoes are mandatory in the laboratory.[8][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Handling Procedures:
-
Preparation:
-
Weighing and Transferring:
-
Whenever possible, handle the solid compound in a fume hood to minimize inhalation risks.[8][10]
-
Use an enclosed balance to prevent the dispersal of fine powders into the laboratory environment.[12]
-
When transferring the powder, use a spatula and avoid pouring directly from the bottle to minimize dust generation.[12]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and absorbent paper, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6][7]
-
Empty Containers: Empty containers may still contain residual amounts of the chemical and should be treated as hazardous waste.[14]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][6]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering innovation while prioritizing personal and environmental well-being.
References
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- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
- Weighing Hazardous Powders in the Labor
- Safety Data Sheet PYRIDINE - ChemSupply Australia.
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- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
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- Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, February 16).
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- material safety d
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 28).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
